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  • Product: 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid
  • CAS: 1423023-96-4

Core Science & Biosynthesis

Foundational

Introduction: The Pyrrole Scaffold in Modern Drug Discovery and a Predictive Exploration of a Novel Derivative

An In-Depth Technical Guide to the Predicted Chemical Structure and Properties of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid For the Attention of Researchers, Scientists, and Drug Development Professionals The pyr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Chemical Structure and Properties of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a foundational heterocyclic motif in medicinal chemistry, forming the core of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its electron-rich nature and versatile substitution patterns allow for the fine-tuning of steric and electronic properties, making it a privileged scaffold in the design of therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[3][4] Notably, blockbuster drugs such as Atorvastatin (Lipitor) and Sunitinib (Sutent) feature the pyrrole-3-carboxylic acid amide substructure, underscoring the therapeutic significance of this particular arrangement.[5]

This guide focuses on a specific, yet underexplored, derivative: 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid . To date, this compound is not extensively documented in the scientific literature. Therefore, this document serves as a comprehensive, predictive analysis of its chemical structure, physicochemical and spectroscopic properties, a plausible synthetic route, and its potential biological activities. By leveraging established principles of organic chemistry and drawing analogies from structurally related compounds, we aim to provide a robust theoretical framework to stimulate and guide future research into this promising molecule.

Predicted Chemical Structure and Physicochemical Properties

The chemical structure of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid combines several key functional groups on the pyrrole core: a methyl group at position 2, a carboxylic acid at position 3, and an acetamido group at position 4. Each of these substituents is expected to significantly influence the molecule's overall properties.

The acetamido group, in particular, is a known pharmacophore that can engage in hydrogen bonding and may mimic acetylated lysine residues, potentially interacting with biological targets like bromodomains.[6] The carboxylic acid provides a handle for further derivatization, such as amide formation, and influences the compound's acidity and solubility.[5]

A summary of the predicted physicochemical properties is presented in the table below. These values are estimated based on computational models and are crucial for predicting the molecule's pharmacokinetic profile (ADMET properties).[7][8]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₈H₁₀N₂O₃Defines the elemental composition.
Molecular Weight 182.18 g/mol Influences absorption and distribution; generally, lower molecular weight is favorable for oral bioavailability.
cLogP ~0.5 - 1.0A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding.[8]
Topological Polar Surface Area (TPSA) ~80-90 ŲPredicts transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 3The number of N-H and O-H bonds, crucial for receptor binding.
Hydrogen Bond Acceptors 3The number of N and O atoms, also critical for molecular recognition.

Predicted Spectroscopic Properties

The following are predictions for the key spectroscopic signatures of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid, which are essential for its characterization upon synthesis.

  • ¹H NMR:

    • Pyrrole N-H: A broad singlet is expected in the downfield region (δ 11-12 ppm), characteristic of the acidic proton on the pyrrole nitrogen.[7]

    • Carboxylic Acid O-H: A very broad singlet, also in the downfield region, which may exchange with D₂O.

    • Acetamido N-H: A singlet or broad singlet is anticipated around δ 8-9 ppm.

    • Pyrrole C5-H: A singlet or doublet (depending on coupling with N-H) is expected around δ 6-7 ppm.

    • Methyl (C2): A sharp singlet is predicted around δ 2.2-2.5 ppm.

    • Acetamido Methyl: A sharp singlet is expected around δ 2.0-2.2 ppm.

  • ¹³C NMR:

    • Carboxylic Acid Carbonyl: A signal is expected in the range of δ 165-175 ppm.[9]

    • Acetamido Carbonyl: A signal is anticipated around δ 168-172 ppm.

    • Pyrrole Carbons (C2, C3, C4, C5): Four distinct signals are expected in the aromatic region (δ 100-140 ppm).[9]

    • Methyl (C2): A signal is predicted in the aliphatic region, around δ 10-15 ppm.

    • Acetamido Methyl: A signal is expected around δ 20-25 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A broad absorption band is expected from 2500 to 3300 cm⁻¹.[9]

    • N-H Stretch (Pyrrole and Amide): Sharp or broad peaks are anticipated in the range of 3100-3400 cm⁻¹.[7]

    • C=O Stretch (Carboxylic Acid and Amide): Two distinct, strong absorption bands are predicted between 1650 and 1710 cm⁻¹.[7]

Proposed Synthetic Pathway

Given the substitution pattern of the target molecule, a modified Hantzsch pyrrole synthesis appears to be a highly plausible and efficient route for constructing the core heterocyclic ring.[1][10] This multicomponent reaction offers a convergent approach to highly substituted pyrroles.[1] The proposed synthesis involves the initial construction of a 4-amino-2-methyl-1H-pyrrole-3-carboxylic acid ester, followed by N-acetylation and subsequent ester hydrolysis.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add aqueous ammonia (excess) and stir at room temperature for 30 minutes to form the enamine in situ.

  • Add 2-chloroacetoacetamide (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the aminopyrrole ester.

Causality: The Hantzsch synthesis is a classic and reliable method for constructing substituted pyrroles.[10] The reaction proceeds through the formation of an enamine from ethyl acetoacetate and ammonia, which then acts as a nucleophile, attacking the α-halocarbonyl compound (2-chloroacetoacetamide).[1] Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring.[1][10]

Step 2: Synthesis of Ethyl 4-acetamido-2-methyl-1H-pyrrole-3-carboxylate

  • Dissolve the product from Step 1 (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-acetylated product, which can be purified by recrystallization or column chromatography.

Causality: N-acetylation is a standard transformation to introduce the acetamido group.[11] Acetyl chloride or acetic anhydride are common and effective acetylating agents for amines.[11] The use of a base like triethylamine is necessary to neutralize the HCl or acetic acid byproduct.

Step 3: Synthesis of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid

  • Dissolve the ethyl ester from Step 2 in a mixture of ethanol and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq).

  • Heat the mixture to 50-60 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify to pH 2-3 with dilute HCl.

  • The product, 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid, should precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality: Saponification (base-catalyzed hydrolysis) of the ethyl ester is a standard method to obtain the corresponding carboxylic acid. The use of a base like LiOH or NaOH facilitates the nucleophilic attack of hydroxide on the ester carbonyl.

Synthetic Pathway EA Ethyl Acetoacetate AminopyrroleEster Ethyl 4-amino-2-methyl- 1H-pyrrole-3-carboxylate EA->AminopyrroleEster Step 1: Hantzsch Synthesis Ammonia Ammonia CAA 2-Chloroacetoacetamide AcetylatedEster Ethyl 4-acetamido-2-methyl- 1H-pyrrole-3-carboxylate AminopyrroleEster->AcetylatedEster Step 2: N-Acetylation (AcCl or Ac₂O) FinalProduct 4-acetamido-2-methyl- 1H-pyrrole-3-carboxylic acid AcetylatedEster->FinalProduct Step 3: Ester Hydrolysis (LiOH or NaOH)

Caption: Proposed three-step synthesis of the target compound.

Potential Biological Activity and Applications in Drug Discovery

The pyrrole scaffold is a cornerstone in the development of therapeutic agents.[3] The predicted structure of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid suggests several potential avenues for biological activity.

  • Anticancer and Anti-inflammatory Potential: Many substituted pyrroles exhibit potent anticancer and anti-inflammatory properties.[3][4] The acetamido group could enhance these activities by forming specific hydrogen bond interactions with target enzymes, such as kinases or cyclooxygenases.

  • Antibacterial and Antifungal Activity: Heterocyclic compounds containing acetamido groups have been reported to possess antibacterial and antifungal properties.[12][13] The combination of the pyrrole core with the acetamido functionality may lead to novel antimicrobial agents.

  • Enzyme Inhibition: As previously mentioned, the 4-acyl pyrrole moiety can act as a mimic for acetylated lysine.[6] This opens up the possibility for this compound to be an inhibitor of bromodomains or other "reader" proteins that recognize acetylated lysine residues in histones and other proteins, making it a potential candidate for epigenetic drug discovery.

The carboxylic acid at the 3-position provides a valuable attachment point for further chemical modification. For instance, coupling with various amines to form a library of pyrrole-3-carboxamides is a well-established strategy in drug discovery to explore structure-activity relationships (SAR) and optimize potency and pharmacokinetic properties.[5]

Conclusion

While 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid remains a largely unexplored chemical entity, a thorough analysis based on established chemical principles and data from related structures allows for a strong predictive foundation for its properties and synthesis. The combination of the privileged pyrrole-3-carboxylic acid scaffold with a 4-acetamido group suggests significant potential for this molecule in drug discovery, particularly in the areas of oncology, infectious diseases, and epigenetic modulation. The proposed synthetic route is robust and relies on well-understood chemical transformations, providing a clear path for its preparation and subsequent biological evaluation. This in-depth guide is intended to serve as a catalyst for future research, empowering scientists to unlock the potential of this novel compound.

References

  • Hantzch synthesis of pyrrole. (n.d.). MCH. Retrieved February 18, 2026, from [Link]

  • Hantzsch pyrrole synthesis. (n.d.). Grokipedia. Retrieved February 18, 2026, from [Link]

  • Hantzsch pyrrole synthesis. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Hantzsch Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Das, S., et al. (2016). An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Organic & Biomolecular Chemistry, 14(38), 9036-9043.
  • Paal-Knorr synthesis of N-substituted pyrroles 3a–k. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Leonardi, M., et al. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.
  • Al-Amiery, A. A., et al. (2021). Synthesis of new heterocyclic containing azo group from 2-N-chloro acetamido creatinine and studying their biological activity.
  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. (2025). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Hussein, H. A., & Khairou, K. S. (2018). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 10(4), 117-125.
  • Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. (2024). ChemMedChem, 19(1), e202300447.
  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025). Molbank, 2025(1), M1894.
  • A Study Of Synthesis Of Bioactive Heterocycles. (2024). International Journal of Novel Research and Development, 9(9), d290-d295.
  • Investigation of spectroscopic and electrical properties of doped poly(pyrrole-3-carboxylic acid). (2024). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4887.
  • Investigation of spectroscopic and electrical properties of doped poly(pyrrole-3-carboxylic acid). (2024). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 317, 124368.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2021). RSC Advances, 11(39), 24155-24177.
  • Synthesis and Functionalisation of Pyrroles. Applications of Pyrrolyl Sulfonium Salts in Cross-Couplings and Oxidations. (2024). University of Bath's research portal. Retrieved February 18, 2026, from [Link]

  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. (2015). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). Molecules, 28(24), 8031.
  • Synthesis of Biologically Important N-Heteroaryl-2-(heteroarylthio)acetamides. (2025). ResearchGate. Retrieved February 18, 2026, from [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). Molbank, 2024(1), M1778.
  • Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. (2014). Journal of Reports in Pharmaceutical Sciences, 3(2), 117-124.
  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. (2023). Journal of Medicinal Chemistry, 66(15), 10355-10382.
  • A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. (2001). The Journal of Organic Chemistry, 66(13), 4427-4429.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. (2023). Journal of Heterocyclic Chemistry, 61(1), 104-114.
  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (2010). ResearchGate. Retrieved February 18, 2026, from [Link]

  • 4-Acyl pyrroles: mimicking acetylated lysines in histone code reading. (2013).
  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012).
  • Synthesis of 2-Aminopyrroles Via Metal-Free Annulation of Ynamides with 2 H-Azirines. (2022). The Journal of Organic Chemistry, 87(22), 15564-15570.
  • Chemical Acetylation and Deacetylation. (2015). Methods in Molecular Biology, 1295, 233-241.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Physicochemical properties of synthesized derivatives of decanoic acid. (2021). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Polypyrrole Derivatives: Preparation, Properties and Applic

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid in Organic Solvents

Foreword In the landscape of pharmaceutical development and organic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation design, and bioavailability assessment. This...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical development and organic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation design, and bioavailability assessment. This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the solubility profile of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid. As a molecule of interest with potential applications in medicinal chemistry, a thorough characterization of its behavior in various organic solvents is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into establishing a robust solubility profile.

Introduction: The Critical Role of Solubility in a Molecule's Journey

The journey of a chemical entity from discovery to a viable product is paved with critical physicochemical evaluations, with solubility being a primary gatekeeper. For a compound like 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid, its solubility dictates the choice of solvents for synthesis, purification, crystallization, and ultimately, its formulation into a drug product. Poor solubility can lead to significant challenges in achieving desired concentrations for biological screening, creating stable formulations, and ensuring adequate bioavailability. Therefore, a comprehensive understanding of its solubility in a range of organic solvents is not merely a data point but a critical piece of the puzzle in its overall development.

This guide will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and explore predictive models that can offer valuable insights early in the development process.

Physicochemical Characterization of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid

Molecular Structure:

  • Pyrrole Ring: The 1H-pyrrole ring is an aromatic heterocycle. The N-H group can act as a hydrogen bond donor.[1]

  • Carboxylic Acid Group (-COOH): This group is acidic and can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in polar solvents.[1]

  • Acetamido Group (-NH-C=O-CH3): This amide group can also participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).

  • Methyl Group (-CH3): This nonpolar group contributes to the molecule's lipophilicity.

Predicted Physicochemical Properties:

Based on the structure, we can anticipate the following properties that will govern its solubility:

PropertyPredicted Influence on Solubility
Polarity The presence of carboxylic acid and acetamido groups suggests the molecule is polar.
Hydrogen Bonding Strong capacity for both hydrogen bond donation and acceptance. This will favor solubility in protic and polar aprotic solvents.
pKa The carboxylic acid group will have an acidic pKa, making its solubility pH-dependent in aqueous and protic solvents.
LogP The presence of the pyrrole ring and methyl groups will contribute to some lipophilicity, suggesting potential solubility in less polar solvents.
Crystalline Structure The ability of the molecule to form strong intermolecular interactions (like hydrogen bonds) in its solid state will impact the energy required to dissolve it, thus affecting its solubility.

Theoretical Framework of Solubility

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[2] The process is governed by the principles of thermodynamics, specifically the Gibbs free energy of solution (ΔG_sol).

ΔG_sol = ΔH_sol - TΔS_sol

For a substance to dissolve, the Gibbs free energy of solution must be negative. This is achieved through a favorable enthalpy of solution (ΔH_sol) and/or a favorable entropy of solution (ΔS_sol).

The dissolution process can be conceptually broken down into three steps:

  • Lattice Energy: Energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).

  • Cavitation Energy: Energy required to create a cavity in the solvent for the solute molecule (endothermic).

  • Solvation Energy: Energy released when the solute molecule interacts with the solvent molecules (exothermic).

The overall enthalpy of solution is the sum of these energy changes.

The "Like Dissolves Like" Principle

This adage remains a powerful guiding principle in solubility prediction.[3] Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is because the solvation energy released from the interaction of similar intermolecular forces (e.g., hydrogen bonds between the solute and a protic solvent) can effectively overcome the lattice and cavitation energies.

Hansen Solubility Parameters (HSPs)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters. HSPs are based on the idea that the total cohesive energy of a liquid can be divided into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

A solvent and solute with similar HSPs are likely to be miscible. This can be a useful tool for pre-screening potential solvents.

Experimental Determination of Solubility

A systematic experimental approach is crucial for accurately determining the solubility profile of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid. The following outlines a robust workflow.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis solute_prep Solute Preparation (Purity Assessment) equilibration Equilibration (Shake-Flask Method) solute_prep->equilibration solvent_prep Solvent Selection & Preparation (Purity & Water Content) solvent_prep->equilibration sampling Sample Collection & Filtration equilibration->sampling quantification Quantification (e.g., HPLC-UV) sampling->quantification data_analysis Data Analysis & Reporting quantification->data_analysis

Caption: Workflow for experimental solubility determination.

Step-by-Step Experimental Protocol
Materials and Equipment
  • 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid (ensure high purity, >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Protocol: Isothermal Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid to a series of vials. The excess solid is crucial to ensure saturation.

    • Accurately add a known volume or mass of each selected organic solvent to the corresponding vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid.

    • The peak area from the chromatogram is used to determine the concentration of the solute in the diluted sample.

  • Data Calculation and Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable initial estimates of solubility. These predictions can aid in solvent selection for experimental studies and offer insights into the factors governing solubility.

Thermodynamic Models

Several thermodynamic models can be used to predict solubility. These models often require knowledge of the solute's physicochemical properties, such as its melting point and enthalpy of fusion.

  • The General Solubility Equation (GSE): This equation relates the aqueous solubility of a compound to its octanol-water partition coefficient (logP) and its melting point. While developed for aqueous solubility, the principles can be extended to organic solvents.[4]

  • UNIFAC and UNIQUAC Models: These are group contribution methods that estimate activity coefficients based on the functional groups present in the solute and solvent molecules.[5] They can be effective for predicting solubility in a variety of organic solvents.[5][6]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.[4] It has shown success in predicting the solubility of drug-like molecules in organic solvents.[5]

Predictive Workflow Diagram

G cluster_input Input Data cluster_model Predictive Modeling cluster_output Output structure Molecular Structure of Solute model_selection Select Model (e.g., UNIFAC, COSMO-RS) structure->model_selection properties Physicochemical Properties (Melting Point, LogP) properties->model_selection computation Perform Calculation model_selection->computation prediction Predicted Solubility computation->prediction validation Experimental Validation prediction->validation

Caption: Workflow for predictive solubility modeling.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Hypothetical Solubility Data Table

The following table illustrates how the experimental solubility data for 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid could be presented.

SolventSolvent ClassPolarity IndexSolubility at 25 °C (mg/mL)
MethanolProtic5.1Hypothetical Value
EthanolProtic4.3Hypothetical Value
IsopropanolProtic3.9Hypothetical Value
AcetoneAprotic5.1Hypothetical Value
AcetonitrileAprotic5.8Hypothetical Value
DichloromethaneAprotic3.1Hypothetical Value
TolueneNonpolar2.4Hypothetical Value
HeptaneNonpolar0.1Hypothetical Value
Interpretation of Results

The solubility data should be analyzed in the context of the solute and solvent properties. For 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid, it is expected that:

  • High solubility in polar protic solvents (e.g., methanol, ethanol) due to the ability to form hydrogen bonds with the carboxylic acid and amide groups.

  • Good solubility in polar aprotic solvents (e.g., acetone, acetonitrile) that can act as hydrogen bond acceptors.

  • Lower solubility in nonpolar solvents (e.g., toluene, heptane) where the polar functional groups of the solute cannot be effectively solvated.

Any deviations from these expectations should be investigated, as they may indicate specific solute-solvent interactions or issues with the experimental setup.

Conclusion

Determining the solubility profile of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid in a range of organic solvents is a critical step in its development. This guide has provided a comprehensive framework for this undertaking, encompassing the theoretical principles of solubility, robust experimental protocols, and the utility of predictive modeling. By following a systematic and scientifically sound approach, researchers can generate high-quality solubility data that will inform key decisions in process chemistry, formulation development, and ultimately, the successful application of this promising molecule.

References

  • Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.).
  • Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. PubMed.
  • Hughes, C. E., Booth, J., & Llinas, A. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Bouillot, B., Teychené, S., & Biscans, B. (2025). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
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  • PubChem. (n.d.). 4-Methyl-1H-pyrrole-3-carboxylic acid. PubChem.
  • CymitQuimica. (n.d.). Pyrrole-3-carboxylic acid. CymitQuimica.
  • Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • ChemicalBook. (n.d.). 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER synthesis. ChemicalBook.
  • Ghedini, M., Pucci, D., & Crispini, A. (2024). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. PMC.
  • Birsa, L. M., Bicu, E., & Birsa, M. L. (2022).
  • Study of Novel Pyrrole Deriv
  • Pipzine Chemicals. (n.d.). 1H-Pyrrole-3-carboxylic Acid, 2-Methyl-, Ethyl Ester. Pipzine Chemicals.
  • MDPI. (2022).
  • CompTox Chemicals Dashboard. (2025). 2-Methyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylic acid.
  • ResearchGate. (2025). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.
  • Cheméo. (n.d.). Chemical Properties of Pyrrole (CAS 109-97-7). Cheméo.
  • NIST. (n.d.). 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. the NIST WebBook.

Sources

Foundational

Technical Guide: The Hydrogen Bonding Potential of 4-Acetamido-2-methyl-1H-pyrrole-3-carboxylic Acid

[1][2] Executive Summary: The Scaffold Significance In the realm of Fragment-Based Drug Discovery (FBDD) and crystal engineering, 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid represents a "privileged scaffold."[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Scaffold Significance

In the realm of Fragment-Based Drug Discovery (FBDD) and crystal engineering, 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid represents a "privileged scaffold."[1][2] It is not merely a building block; it is a high-density information carrier.[1][2] Its compact architecture (


) integrates three distinct hydrogen bond donor (HBD) sites and two acceptor (HBA) sites within a rigid heteroaromatic plane.[1][2]

For researchers, this molecule offers a unique case study in competitive hydrogen bonding .[1][2] The interplay between the vicinal carboxylic acid (C3) and acetamido group (C4), modulated by the steric blockade of the methyl group (C2), dictates its binding affinity to biological targets (e.g., DNA minor grooves, kinase pockets) and its solid-state packing.[1][2] This guide dissects these interactions and provides validated protocols for their characterization.

Structural Analysis: The H-Bonding Matrix

To rationally design ligands or co-crystals using this scaffold, one must first map its electronic landscape.[1][2] The molecule possesses a specific "Donor-Acceptor Code."[1][2]

The Donor/Acceptor Inventory[1][2]
Functional GroupPositionRoleCharacter
Pyrrole NH N1DonorStrong, directional.[1][2] Often involved in

-facial interactions or solvent binding.[1][2]
Methyl Group C2StericHydrophobic anchor.[1][2] Prevents H-bonding at the

-position; forces orientation of the C3-COOH.[1][2]
Carboxylic Acid C3D/AAmphoteric.[1][2] Capable of forming the classic

homodimer or engaging in salt bridges.[1][2]
Acetamido NH C4DonorWeak to moderate.[1][2] Acidity enhanced by the electron-withdrawing carbonyl.[1][2]
Acetamido C=O C4AcceptorStrong.[1][2] Competes with the acid carbonyl for donors.[1][2]
Competitive Synthons: Intra- vs. Intermolecular

The proximity of the C3-acid and C4-amide creates a competitive landscape.[1][2]

  • Scenario A (Intermolecular): The carboxylic acid forms a centrosymmetric dimer (

    
    ).[1][2] The amide forms chains via 
    
    
    
    .[1][2] This is the thermodynamically preferred state in polar solvents.[1][2]
  • Scenario B (Intramolecular): A pseudo-7-membered ring forms between the Amide-NH and the Acid-C=O.[1][2] This "closed" conformation is critical for membrane permeability (masking polarity) but is often destabilized by the entropic cost of locking the rotatable bonds.[1][2]

Visualization of the Interaction Network

The following diagram maps the logical flow of hydrogen bond formation probabilities based on electrostatic potential surfaces.

HBondingNetwork Scaffold 4-acetamido-2-methyl -1H-pyrrole-3-COOH Acid C3-COOH Group Scaffold->Acid Amide C4-NHAc Group Scaffold->Amide PyrroleNH N1-H Group Scaffold->PyrroleNH Dimer Homodimer R2,2(8) (Solid State Dominant) Acid->Dimer High Prob. Intra Intramolecular S(7) (Lipophilicity) Acid->Intra Competition Chain Amide Catemer C(4) (Chain Formation) Amide->Chain High Prob. Amide->Intra PyrroleNH->Chain Auxiliary Donor

Figure 1: Probability network of supramolecular synthons.[1][2] The solid lines indicate dominant intermolecular motifs found in crystalline phases; dashed lines indicate intramolecular competition relevant to solution-state conformers.[1][2]

Experimental Profiling: Validated Protocols

As a scientist, relying on prediction is insufficient.[1][2] The following protocols are designed to empirically validate the H-bonding potential of the scaffold.

Protocol A: Polymorph Screening via Solvent Evaporation

Different solvents can trap the molecule in different H-bond networks (polymorphs).[1][2]

Objective: Isolate the "Open" (dimer) vs. "Closed" (intramolecular) forms.

  • Preparation: Dissolve 50 mg of the compound in 5 mL of three distinct solvent systems:

    • Methanol (Protic, competes for H-bonds).[1][2]

    • Acetonitrile (Aprotic, H-bond acceptor only).[1][2]

    • Chloroform/Toluene (1:1) (Non-polar, encourages intramolecular bonds).[1][2]

  • Crystallization: Allow slow evaporation at 20°C in loosely capped vials.

  • Analysis: Harvest crystals. Perform Single Crystal X-Ray Diffraction (SC-XRD).[1][2]

    • Success Metric: Resolution of the

      
       distance.[1][2] 
      
      
      
      indicates strong interaction.[1][2]
Protocol B: NMR Titration for Association Constants ( )

This protocol quantifies the strength of the H-bond donor capability in solution.[1][2]

Objective: Determine if the 4-acetamido group enhances or diminishes the acidity/binding of the 3-COOH.

  • Host Solution: Prepare a 10 mM solution of the pyrrole in

    
     (or 
    
    
    
    if solubility is poor, though DMSO competes strongly).
  • Titrant: Prepare a 100 mM solution of a standard acceptor (e.g., tetrabutylammonium benzoate) to probe the acid, or DMSO-d6 to probe the NH donors.[1][2]

  • Execution:

    • Record

      
       NMR of the pure host.[1][2][3]
      
    • Add titrant in 0.1 equivalent increments (0.1 to 2.0 eq).

    • Monitor the chemical shift (

      
      ) of the Pyrrole NH  and Amide NH .[1][2]
      
  • Data Processing: Plot

    
     vs. Concentration. Fit to a 1:1 binding isotherm (Benesi-Hildebrand method).[1][2]
    
    • Insight: A steep curve for the Amide NH implies it is available for binding and not locked intramolecularly.[1][2]

Experimental Workflow Diagram

ExpWorkflow Start Start: 50mg Sample Solubility Solubility Check (CDCl3 vs DMSO) Start->Solubility Branch1 Path A: Solid State (Crystal Engineering) Solubility->Branch1 Branch2 Path B: Solution State (Bioavailability) Solubility->Branch2 Exp1 Slow Evaporation (MeOH, ACN, Tol) Branch1->Exp1 Exp2 NMR Titration (Shift Analysis) Branch2->Exp2 Analysis1 SC-XRD / PXRD Identify Motif R2,2(8) Exp1->Analysis1 Analysis2 Calculate K_assoc Determine Donor Strength Exp2->Analysis2 Result H-Bonding Profile Defined Analysis1->Result Analysis2->Result

Figure 2: Integrated workflow for characterizing the hydrogen bonding profile in solid and solution phases.

Applications in Drug Development[1][2]

Understanding the H-bonding potential of this scaffold directly impacts medicinal chemistry campaigns.[1][2]

DNA Minor Groove Binding

The 4-acetamido-pyrrole motif is structurally homologous to the natural products Netropsin and Distamycin .[1][2] These molecules bind the minor groove of AT-rich DNA sequences.[1][2]

  • Mechanism: The pyrrole NH and the amide NH project into the minor groove, forming bifurcated hydrogen bonds with DNA bases (Adenine N3 / Thymine O2).[1][2]

  • Design Tip: The 2-methyl group in our specific scaffold adds a steric twist, potentially increasing selectivity by enforcing a specific curvature in the ligand, preventing "flat" intercalation and favoring groove binding.[1][2]

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a "high-valency" fragment.[1][2]

  • Vector Growth: The carboxylic acid can be converted to an amide or ester to grow the molecule into a hydrophobic pocket.[1][2]

  • Rigidification: The intramolecular H-bond (if stabilized) can reduce the entropic penalty upon binding to a protein target, effectively "pre-organizing" the ligand.[1][2]

References

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. National Institutes of Health (PMC).[1][2] [Link]

  • Hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole. International Union of Crystallography / LSU.[1][2] [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI (Molbank).[1][2] [Link][1][2][3][4][5][6]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances.[1][2] [Link]

  • 4-Acetamido-1H-pyrrole-2-carboxylic acid (PubChem CID 73554357). National Center for Biotechnology Information.[1][2] [Link][1][2]

Sources

Exploratory

The Pyrrole Pharmacophore: Engineering Bioactivity via Pyrrole-Based Amino Acids

Executive Summary The incorporation of pyrrole-based amino acids into small molecule drugs and peptidomimetics represents a high-value strategy in modern medicinal chemistry. Unlike their phenyl-based counterparts, pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of pyrrole-based amino acids into small molecule drugs and peptidomimetics represents a high-value strategy in modern medicinal chemistry. Unlike their phenyl-based counterparts, pyrrole rings offer unique electronic properties (


-excessive), hydrogen-bonding capabilities (NH donor in 1H-pyrroles), and specific vectors for conformational restriction. This guide analyzes the structural utility, synthetic pathways, and therapeutic applications of pyrrole-based amino acids, moving beyond basic heterocycle chemistry to focus on their role as precision tools in ligand design.

Part 1: Structural Classification & Pharmacophoric Utility

The Pyrrole-Proline Bioisosterism

The most prevalent application of pyrrole in amino acid chemistry is as a proline surrogate . While proline induces a kink in peptide chains due to its cyclic nature, it lacks aromaticity and planarity.

  • Conformational Restriction: Pyrrole-2-carboxylic acid (PCA) analogues force a planar geometry (

    
     and 
    
    
    
    angle constraints) that mimics the cis or trans amide bond geometry of proline but with enhanced rigidity.
  • Electronic Modulation: Unlike the aliphatic pyrrolidine ring of proline, the aromatic pyrrole ring allows for

    
     stacking interactions with target protein residues (e.g., aromatic cages in reader domains).
    
Pyrrolyl-Alanine: The Tryptophan/Histidine Hybrid

Pyrrolyl-alanine derivatives (3-(1H-pyrrol-3-yl)alanine) serve as "non-natural" scaffolds that bridge the gap between Histidine and Tryptophan.

  • H-Bonding: The pyrrole NH is a dedicated hydrogen bond donor (

    
    ), unlike the basic imidazole of histidine (
    
    
    
    ) or the larger indole of tryptophan. This allows for specific donor-acceptor interactions in hydrophobic pockets without introducing significant basicity.

Part 2: Synthetic Methodologies

The construction of pyrrole-based amino acids generally follows two retrosynthetic logics: De novo ring construction (Paal-Knorr) or Functionalization of existing rings (Clauson-Kaas).

The Paal-Knorr Cyclocondensation

This remains the industrial gold standard for generating the pyrrole core, particularly for complex scaffolds like Atorvastatin. It involves the condensation of a 1,4-dicarbonyl species with a primary amine (often the amino acid backbone).

Mechanism:

  • Nucleophilic attack of the amine on the carbonyl.[1]

  • Formation of a hemiaminal intermediate.[1][2]

  • Cyclization and dehydration to aromatize the system.[1]

Visualization: Paal-Knorr Reaction Logic

The following diagram illustrates the mechanistic flow and critical decision points in synthesizing pyrrole-amino acids.

PaalKnorrMechanism cluster_conditions Critical Parameters Start 1,4-Dicarbonyl (Precursor) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine (Acid Cat.) Amine Primary Amine (Amino Acid) Amine->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Ring Closure Dehydration Dehydration (-2 H2O) Cyclization->Dehydration Aromatization Product Pyrrole-Based Amino Acid Dehydration->Product Params pH Control (Acidic) Steric Bulk of R-Groups Solvent Polarity

Figure 1: Mechanistic pathway of the Paal-Knorr synthesis for pyrrole formation.

Part 3: Medicinal Chemistry Applications[3][4][5][6][7][8][9]

Pyrrole amino acids are not merely structural spacers; they are active pharmacophores.[3]

Therapeutic Vectors
  • HMG-CoA Reductase Inhibitors: The pyrrole core is central to Atorvastatin , where it orients substituents to mimic the transition state of HMG-CoA reduction.[4][5]

  • Antimicrobials: Pyrrole-2-carboxylate derivatives have shown efficacy against M. tuberculosis by inhibiting cell wall synthesis enzymes.

  • Peptidomimetics: Incorporation of pyrrole-3-alanine into peptide sequences has been used to stabilize

    
    -turn secondary structures, improving proteolytic stability.
    
Quantitative Data: Activity Profiles

The following table summarizes key pyrrole-based scaffolds and their biological impact.

Compound ClassPyrrole MotifTarget/MechanismKey Outcome
Statins (e.g., Atorvastatin)Pentasubstituted PyrroleHMG-CoA Reductase

in nanomolar range; dominant market share.
Ketorolac Pyrrolizine (Fused Pyrrole)COX-1 / COX-2Potent analgesia; restricted conformation enhances binding.
Sunitinib Pyrrole-substituted IndolinoneReceptor Tyrosine KinasesMulti-targeted inhibition (VEGFR, PDGFR).
Antimycobacterials Pyrrole-2-carboxylateM. tuberculosis H37RvMIC values comparable to Ethambutol (

).[6]

Part 4: Case Study – Atorvastatin Synthesis

Atorvastatin exemplifies the "Convergent Synthesis" strategy where the pyrrole ring is formed at a late stage to assemble complex chiral centers.

The Paal-Knorr Convergence

The synthesis relies on reacting a chiral amine (containing the dihydroxy acid side chain) with a highly substituted 1,4-diketone. This proves the Paal-Knorr reaction's tolerance for sensitive functional groups (acetonides, esters) under controlled conditions.

AtorvastatinSynthesis Diketone 1,4-Diketone Fragment (Substituted) Reaction Paal-Knorr Condensation (Pivalic Acid / Toluene) Diketone->Reaction ChiralAmine Chiral Amino-Ester (Side Chain) ChiralAmine->Reaction Intermediate Pyrrole Core Formation Reaction->Intermediate Deprotection Acid Deprotection (Acetonide Removal) Intermediate->Deprotection FinalDrug Atorvastatin (Active API) Deprotection->FinalDrug

Figure 2: Convergent assembly of Atorvastatin via Paal-Knorr chemistry.[7]

Part 5: Experimental Protocol

Protocol: Synthesis of Methyl 2,5-dimethyl-1-(phenyl)-1H-pyrrole-3-carboxylate

A representative protocol for creating a functionalized pyrrole amino acid precursor via Paal-Knorr condensation.

Objective: To synthesize a 1,2,3,5-tetrasubstituted pyrrole using a standard 1,4-dicarbonyl precursor and an aniline derivative (simulating an N-terminus amino acid).

Reagents:

  • Methyl 2-acetyl-4-oxopentanoate (1,4-dicarbonyl precursor)

  • Aniline (or Amino Acid Methyl Ester)

  • Acetic Acid (Glacial)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-acetyl-4-oxopentanoate (10 mmol) in Ethanol (20 mL).

  • Amine Addition: Add Aniline (10 mmol) (or the corresponding amino acid ester hydrochloride + 1 eq. TEA) to the solution.

  • Catalysis: Add Glacial Acetic Acid (0.5 mL) as a catalyst.

    • Why: The acid protonates the carbonyl oxygen, increasing electrophilicity for the amine attack (Hemiaminal formation).

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Dissolve the residue in Dichloromethane (DCM) and wash with water (

      
       mL), followed by Brine (
      
      
      
      mL).
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the crude product via silica gel column chromatography (Gradient elution: 0-10% EtOAc in Hexane).
    
  • Validation: Confirm structure via

    
    -NMR (Look for singlet peaks of methyl groups on the pyrrole ring and absence of carbonyl signals from the starting material).
    

References

  • National Institutes of Health (NIH). (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • Elsevier. (2010).[8] Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][1,2,4]triazine inhibitors of IGF-1R kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: An Optimized, Multi-Step Batch Synthesis of 4-Acetamido-2-methyl-1H-pyrrole-3-carboxylic Acid for Pharmaceutical Research

Abstract The pyrrole framework is a foundational scaffold in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Substituted pyrrole-3-carboxylic acids, in particular, are of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole framework is a foundational scaffold in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Substituted pyrrole-3-carboxylic acids, in particular, are of significant interest for drug development. This application note provides a detailed, optimized, and reliable multi-step batch protocol for the synthesis of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid, a promising building block for library synthesis. The described pathway proceeds through a Knorr-type pyrrole synthesis to form a key nitro-substituted intermediate, followed by reduction, acetylation, and final ester hydrolysis. Each step has been designed for high yield, purity, and scalability in a standard laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated synthetic methodology.

Introduction: The Significance of the Pyrrole Scaffold

Pyrrole and its derivatives are ubiquitous heterocyclic motifs found in a vast array of natural products and synthetic pharmaceuticals.[2] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design, with applications ranging from anti-inflammatory to anti-cancer agents.[2] The development of efficient and scalable synthetic routes to novel substituted pyrroles is therefore a critical endeavor in accelerating the drug discovery process.[3]

While advanced techniques like continuous flow synthesis offer remarkable efficiency for library generation,[4][5][6] this guide focuses on a highly optimized, step-by-step batch process that is accessible, reproducible, and provides excellent control over each chemical transformation. The target molecule, 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid, incorporates key functional groups—an acetamide, a carboxylic acid, and a substituted pyrrole core—making it a versatile synthon for further elaboration.

Overall Synthetic Strategy

The synthesis is designed as a four-step sequence, commencing with the construction of the pyrrole ring, followed by systematic functional group manipulations. This modular approach allows for clear checkpoints and purification of intermediates, ensuring high purity in the final product.

G cluster_0 Synthetic Workflow SM Starting Materials (Ethyl Acetoacetate, Sodium Nitrite, Diethyl Oxalate) Int_A Intermediate A Ethyl 2-methyl-4-nitro-1H-pyrrole-3-carboxylate SM->Int_A Step 1: Knorr Pyrrole Synthesis Int_B Intermediate B Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate Int_A->Int_B Step 2: Nitro Group Reduction Int_C Intermediate C Ethyl 4-acetamido-2-methyl-1H-pyrrole-3-carboxylate Int_B->Int_C Step 3: Amine Acetylation FP Final Product 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid Int_C->FP Step 4: Ester Hydrolysis

Diagram 1: High-level overview of the four-step synthetic pathway.

Protocol Part 1: Synthesis of Ethyl 2-methyl-4-nitro-1H-pyrrole-3-carboxylate (Intermediate A)

Principle and Rationale

This initial step employs the Knorr pyrrole synthesis, a classic and robust method for creating substituted pyrroles. The reaction condenses an α-amino-β-ketoester with a β-ketoester. Here, we generate the α-amino ketone equivalent in situ. Ethyl acetoacetate is first nitrosated to form an α-oximino derivative, which is then reduced by the second equivalent of ethyl acetoacetate to the aminoketone, which immediately condenses to form the pyrrole ring. This one-pot procedure is highly efficient for constructing the core scaffold.

Materials and Reagents
ReagentGradeSupplierNotes
Ethyl acetoacetateReagentPlus®, ≥99%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher Scientific
Acetic Acid (Glacial)ACS Reagent, ≥99.7%VWR
Zinc Dust<10 µm, ≥98%Sigma-Aldrich
Ethanol (200 Proof)AnhydrousDecon Labs
Diethyl EtherAnhydrousFisher ScientificFor extraction/washing
Detailed Step-by-Step Protocol
  • Preparation: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add glacial acetic acid (250 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Nitrosation: While maintaining the temperature below 10 °C, add ethyl acetoacetate (65 g, 0.5 mol) to the stirred acetic acid. In a separate beaker, dissolve sodium nitrite (35 g, 0.51 mol) in water (60 mL). Add this sodium nitrite solution dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 10 °C. Stir for an additional 2 hours at 5-10 °C.

  • Condensation/Cyclization: Remove the ice bath. Add a second portion of ethyl acetoacetate (65 g, 0.5 mol) to the mixture. In small portions, carefully add zinc dust (70 g, 1.07 mol) over 1.5 hours. The reaction is exothermic; use a water bath to maintain the temperature between 40-50 °C.

  • Reaction Completion: After the zinc addition is complete, heat the mixture to 80 °C and hold for 1 hour.

  • Workup: Cool the reaction mixture to room temperature and pour it into 2 L of ice-cold water with vigorous stirring. A yellow-brown precipitate will form.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 200 mL) until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from ethanol to yield ethyl 2-methyl-4-nitro-1H-pyrrole-3-carboxylate as a pale yellow solid. Dry under vacuum.

Expected Outcome
  • Yield: 60-70%

  • Appearance: Pale yellow crystalline solid.

  • Purity (by ¹H NMR): >95%

Protocol Part 2: Synthesis of Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate (Intermediate B)

Principle and Rationale

The conversion of the aromatic nitro group to a primary amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice. It is a clean, high-yielding reaction with a simple workup—the catalyst is removed by filtration. Hydrogen gas is the reductant, providing an atom-economical and environmentally friendly transformation compared to metal/acid reductions.

Materials and Reagents
ReagentGradeSupplierNotes
Intermediate AAs synthesized-
Palladium on Carbon (Pd/C)10 wt. % loadingSigma-AldrichHandle with care, pyrophoric when dry
Ethanol (200 Proof)AnhydrousDecon Labs
Hydrogen (H₂) GasHigh Purity (≥99.99%)Airgas
Detailed Step-by-Step Protocol
  • Setup: To a hydrogenation vessel (Parr shaker or similar), add Intermediate A (21.2 g, 0.1 mol) and ethanol (250 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, ~5 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can ignite in the presence of flammable solvents and air.

  • Hydrogenation: Seal the vessel, evacuate and purge with nitrogen three times, then evacuate and purge with hydrogen three times. Pressurize the vessel with hydrogen to 50 psi (approx. 3.5 bar).

  • Reaction: Shake the mixture at room temperature. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Workup: Once hydrogen uptake ceases, carefully vent the vessel and purge with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with ethanol (2 x 50 mL).

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting solid, ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate, is often pure enough for the next step. If needed, it can be recrystallized from an ethanol/water mixture.

Expected Outcome
  • Yield: 90-98%

  • Appearance: Off-white to light pink solid.

  • Purity (by ¹H NMR): >97%

Protocol Part 3: Synthesis of Ethyl 4-acetamido-2-methyl-1H-pyrrole-3-carboxylate (Intermediate C)

Principle and Rationale

This step involves the N-acetylation of the primary amine. Acetic anhydride is an effective and inexpensive acetylating agent. A mild base, pyridine, is used both as the solvent and as a catalyst that also scavenges the acetic acid byproduct, driving the reaction to completion. The reaction is generally clean and proceeds rapidly at room temperature.

Materials and Reagents
ReagentGradeSupplierNotes
Intermediate BAs synthesized-
Acetic AnhydrideACS Reagent, ≥98%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-AldrichUse in a fume hood
Detailed Step-by-Step Protocol
  • Preparation: Dissolve Intermediate B (18.2 g, 0.1 mol) in anhydrous pyridine (150 mL) in a 500 mL round-bottom flask with magnetic stirring.

  • Acetylation: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (11.2 g, 0.11 mol, 1.1 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Workup: Pour the reaction mixture into 1 L of ice-cold water. A white precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 100 mL).

  • Purification: Dry the solid under vacuum. The product, ethyl 4-acetamido-2-methyl-1H-pyrrole-3-carboxylate, is typically of high purity.

Expected Outcome
  • Yield: 90-95%

  • Appearance: White to off-white solid.

  • Purity (by ¹H NMR): >98%

Protocol Part 4: Synthesis of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid (Final Product)

Principle and Rationale

The final step is the saponification (base-mediated hydrolysis) of the ethyl ester to the corresponding carboxylic acid. Sodium hydroxide in a water/ethanol co-solvent system ensures solubility of the starting material and facilitates the reaction. The reaction is followed by careful acidification, which protonates the carboxylate salt, causing the final product to precipitate out of the aqueous solution.

G cluster_0 Saponification Mechanism Ester Pyrrole-COOEt OH_attack + OH⁻ Tetrahedral Tetrahedral Intermediate [Pyrrole-C(O⁻)(OH)(OEt)] Ester->Tetrahedral Nucleophilic Attack Elimination Carboxylate Pyrrole-COO⁻ + EtOH Tetrahedral->Carboxylate Elimination of Ethoxide Protonation + H₃O⁺ Acid Final Product Pyrrole-COOH Carboxylate->Acid Acidic Workup

Diagram 2: Simplified mechanism for the base-catalyzed ester hydrolysis.

Materials and Reagents
ReagentGradeSupplierNotes
Intermediate CAs synthesized-
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher Scientific
Ethanol (200 Proof)AnhydrousDecon Labs
Hydrochloric Acid (HCl)Concentrated (37%)VWR
Detailed Step-by-Step Protocol
  • Preparation: In a 500 mL round-bottom flask, suspend Intermediate C (22.4 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (100 mL).

  • Hydrolysis: Add sodium hydroxide pellets (8.0 g, 0.2 mol, 2.0 eq). Heat the mixture to reflux (approx. 80-90 °C) with stirring. The suspension should become a clear solution as the reaction proceeds. Maintain reflux for 3 hours.

  • Cooling & Dilution: Cool the reaction mixture to room temperature and then further in an ice bath. Dilute with 200 mL of cold water.

  • Acidification: While stirring vigorously in the ice bath, slowly add concentrated HCl dropwise to acidify the solution to pH 2-3 (check with pH paper). A dense white precipitate will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes to maximize precipitation. Collect the product by vacuum filtration.

  • Purification: Wash the filter cake with abundant ice-cold water (4 x 100 mL) to remove all salts. Dry the final product, 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid, in a vacuum oven at 50 °C.

Expected Outcome
  • Yield: 85-95%

  • Appearance: White crystalline solid.

  • Purity (by ¹H NMR & LC-MS): >99%

Product Validation and Characterization

To ensure the identity and purity of the synthesized compounds, standard analytical techniques should be employed. The following table provides expected spectral data.

Compound¹H NMR (DMSO-d₆, δ ppm)Mass Spec (ESI+)
Intermediate A 12.1 (br s, 1H, NH), 7.9 (s, 1H, H-5), 4.2 (q, 2H, OCH₂), 2.5 (s, 3H, CH₃), 1.3 (t, 3H, CH₂CH₃)m/z = 213.08 [M+H]⁺
Intermediate B 10.5 (br s, 1H, NH), 6.2 (s, 1H, H-5), 4.8 (br s, 2H, NH₂), 4.1 (q, 2H, OCH₂), 2.3 (s, 3H, CH₃), 1.2 (t, 3H, CH₂CH₃)m/z = 183.11 [M+H]⁺
Intermediate C 11.0 (br s, 1H, NH-pyrrole), 9.2 (s, 1H, NH-amide), 7.1 (s, 1H, H-5), 4.2 (q, 2H, OCH₂), 2.4 (s, 3H, CH₃-pyrrole), 2.0 (s, 3H, CH₃-acetyl), 1.3 (t, 3H, CH₂CH₃)m/z = 225.12 [M+H]⁺
Final Product 12.2 (br s, 1H, COOH), 11.1 (br s, 1H, NH-pyrrole), 9.3 (s, 1H, NH-amide), 7.2 (s, 1H, H-5), 2.4 (s, 3H, CH₃-pyrrole), 2.0 (s, 3H, CH₃-acetyl)m/z = 197.07 [M+H]⁺

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; temperature too high during nitrosation.Ensure temperature is maintained below 10 °C during NaNO₂ addition. Increase reaction time at 80 °C.
Incomplete reduction in Step 2 Catalyst is inactive; insufficient hydrogen pressure.Use fresh Pd/C catalyst. Ensure the system is leak-proof and maintain H₂ pressure.
Dark coloration of product in Step 2 Air oxidation of the aminopyrrole.Work quickly during filtration. Evaporate solvent without excessive heating. Store under inert gas if possible.
Product does not precipitate in Step 4 Insufficient acidification; product is too soluble.Add more HCl until pH is firmly 2-3. If still no precipitate, extract the product into ethyl acetate, dry, and evaporate.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Zinc dust is flammable. Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and toxic.

  • Palladium on carbon (Pd/C) can be pyrophoric when dry or exposed to solvents in the air. Handle with care under an inert atmosphere.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated in an area free of ignition sources.

References

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. [Link][1][3]

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace. [Link][4]

  • Syrris. (2010). Pyrrole-3-carboxylic acid derivatives. Syrris. [Link]

  • Loudon, G. M., & Parise, J. N. (2016). Organic Chemistry. W. H. Freeman.
  • Herath, A., & Cosford, N. D. P. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. PubMed. [Link][5]

  • Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. [Link][6]

  • MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link][2]

Sources

Application

Application Note: Solid-Phase Incorporation of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid

Executive Summary This application note details the solid-phase peptide synthesis (SPPS) protocols for incorporating 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid (hereafter referred to as Ac-Py3-OH ) into peptide or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the solid-phase peptide synthesis (SPPS) protocols for incorporating 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid (hereafter referred to as Ac-Py3-OH ) into peptide or polyamide backbones.

Unlike standard N-methylpyrrole-2-carboxylic acid units used in Dervan-style DNA-binding polyamides, this specific isomer presents unique challenges:

  • Steric Hindrance: The C3-carboxylic acid is flanked by a C2-methyl group and a C4-acetamido group, creating significant steric barriers to activation and nucleophilic attack.

  • Electronic Deactivation: The electron-rich pyrrole ring reduces the electrophilicity of the activated ester, necessitating high-efficiency coupling reagents (HATU/HOAt).

  • Chain Termination: The 4-acetamido moiety acts as a stable N-terminal cap, making this unit a "chain terminator" unless harsh hydrolysis is performed. This protocol treats Ac-Py3-OH as a terminal recognition motif.

Chemical Logic & Mechanistic Insight

The Challenge of Pyrrole-3-Carboxylic Acids

Standard SPPS relies on the rapid reaction of activated esters with resin-bound amines. However, Ac-Py3-OH exhibits reduced reactivity compared to standard amino acids or pyrrole-2-carboxylic acids.

  • Electronic Effect: The pyrrole ring is

    
    -excessive. The nitrogen lone pair donates density into the ring, making the carbonyl carbon of the carboxylic acid less electrophilic.
    
  • Steric Effect: The ortho-substituents (2-methyl and 4-acetamido) create a "molecular gate," shielding the carbonyl carbon from the incoming amine nucleophile.

Implication: Standard carbodiimide couplings (DCC/DIC) are often insufficient, leading to deletion sequences. We utilize Aminium/Uronium salts (HATU) to generate the highly reactive O-azabenzotriazole active ester.

Solvent Effects

Polyamide chains, particularly those rich in pyrrole/imidazole units, are prone to aggregation via inter-chain hydrogen bonding.

  • Recommendation: Use NMP (N-methylpyrrolidone) over DMF.[1] NMP disrupts hydrogen bond networks more effectively, keeping the resin-bound chains solvated and accessible.

Experimental Protocol

Materials & Reagents
ReagentGrade/SpecPurpose
Ac-Py3-OH >98% PurityTarget Monomer (Terminal Cap)
Resin Boc-

-Ala-PAM or Rink Amide
Solid Support (0.5 mmol/g loading)
HATU Peptide GradeCoupling Agent (High Efficiency)
HOAt 0.5 M in NMPAdditive (Suppress racemization/speed)
DIEA AnhydrousBase (Activator)
NMP Peptide GradeSolvent (Main)
Acetic Anhydride Reagent GradeCapping of unreacted amines
Workflow Diagram (DOT)

SPPS_Protocol Start Resin Preparation (Swelling in DCM/NMP) Deprotect N-Terminal Deprotection (TFA for Boc / Piperidine for Fmoc) Start->Deprotect Wash1 Wash Cycle (DCM -> NMP -> DCM) Deprotect->Wash1 Activation Monomer Activation (Ac-Py3-OH + HATU + DIEA) Wash1->Activation Coupling Coupling Reaction (60 min @ 25°C or 20 min @ 50°C) Activation->Coupling Test Kaiser Test / Chloranil Test Coupling->Test Recouple Double Coupling (Fresh Reagents) Test->Recouple Fail (Blue/Violet) Cleavage Resin Cleavage (Aminolysis or HF/TFA) Test->Cleavage Pass (Colorless) Recouple->Coupling Cap Capping (Ac2O) (Optional)

Caption: Optimized SPPS workflow for sterically hindered pyrrole derivatives. Note the critical decision point at the Kaiser/Chloranil test.

Step-by-Step Procedure
Phase A: Activation (The "Pre-Activation" Method)

Context: To overcome the steric barrier of the 2-methyl group, pre-activation ensures the active ester is fully formed before contact with the resin.

  • Dissolve Ac-Py3-OH (4.0 equivalents relative to resin loading) in minimum NMP .

  • Add HATU (3.8 equivalents).

  • Add DIEA (8.0 equivalents).

  • Agitate for 2–3 minutes strictly. Note: Longer activation can lead to guanidinium side reactions.

Phase B: Coupling
  • Drain the deprotected resin (ensure free amine is available).

  • Add the Pre-Activated Monomer Solution to the resin reaction vessel.

  • Agitate at room temperature for 60 minutes .

    • Optimization: For difficult sequences, heat to 50°C for 20 minutes (Microwave assisted) or 45 minutes (Conventional heating).

  • Drain and wash with NMP (3x) and DCM (3x).[2]

Phase C: Monitoring

Since pyrrole amines (if deprotected) do not react well with Ninhydrin (Kaiser Test), use the Chloranil Test for secondary amines or aromatic amines. However, since we are coupling to a standard amine (likely), the Kaiser Test is appropriate to verify the disappearance of the resin-bound amine.

  • Result: If beads remain blue, perform a Double Coupling (Repeat Phase A & B).

Phase D: Cleavage (Polyamide Specific)

If synthesizing a DNA-binding polyamide, standard acid cleavage (HF/TFMSA) can degrade the heterocycles.

  • Method: Aminolysis.

  • Reagent: N,N-dimethylaminopropylamine (Dp) or pure amine.

  • Condition: 55°C for 12 hours.

  • Purification: Precipitate in cold diethyl ether, then Reverse-Phase HPLC (0.1% TFA/Acetonitrile gradients).

Analytical Data & Troubleshooting

Expected Mass Spectrometry Shifts

When analyzing the crude product, ensure you account for the exact mass of the added unit.

FragmentFormulaMonoisotopic Mass Addition
Ac-Py3-OH Residue

150.04 Da (Calculated as -H2O condensation)
Acetamido Group

43.02 Da (Part of the residue)
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance at C3-COOH.Switch from HBTU to HATU/HOAt . Increase temperature to 50°C.
Resin Aggregation Inter-chain H-bonding (common in polyamides).Use 100% NMP or add 10% HFIP (hexafluoroisopropanol) to the coupling mixture.
N-Terminal Acetylation Contaminated reagents or solvent.[1]Ensure NMP is amine-free (freshly distilled or peptide grade).
Incomplete Solubility Ac-Py3-OH is hydrophobic.Dissolve in pure DMSO first, then dilute with NMP (keep DMSO <10% final vol).

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Dervan, P. B. (2001). Molecular Recognition of DNA by Small Molecules. Bioorganic & Medicinal Chemistry.[3][4][5][6] (Contextual grounding in Polyamide chemistry).

  • Wiegand, R. O., et al. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids.[7][8][9][10] Journal of the American Chemical Society. Link

  • Luxembourg Bio Technologies. (2023). Coupling Reagents in SPPS.[3][6][11][12]Link

Disclaimer: This protocol involves the use of hazardous chemicals.[12] Always consult the Safety Data Sheet (SDS) for 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid and coupling reagents before use.

Sources

Method

Application Note &amp; Protocol: High-Yield Solid-Phase Synthesis of N-Methylpyrrole Polyamides Using 4-Acetamido-2-Methyl-1H-Pyrrole-3-Carboxylic Acid

Abstract: N-methylpyrrole (Py) and N-methylimidazole (Im) polyamides are a class of programmable, sequence-specific DNA-binding small molecules with significant potential in therapeutic and diagnostic applications.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-methylpyrrole (Py) and N-methylimidazole (Im) polyamides are a class of programmable, sequence-specific DNA-binding small molecules with significant potential in therapeutic and diagnostic applications.[1] Their ability to bind to the minor groove of DNA allows for the modulation of gene expression, making them valuable tools in drug development.[2][3] This document provides a comprehensive guide for the solid-phase synthesis of N-methylpyrrole polyamides, with a specific focus on the incorporation of the 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid monomer. We present a detailed, step-by-step protocol, explain the rationale behind critical steps, and offer insights into purification and characterization.

Introduction: The Significance of Pyrrole-Imidazole Polyamides

Pyrrole-Imidazole (Py-Im) polyamides are synthetic oligomers designed to read the genetic code by binding within the minor groove of double-stranded DNA.[4] Developed from the natural product distamycin, these molecules utilize a code where specific pairings of pyrrole and imidazole rings recognize Watson-Crick base pairs.[3] For instance, an Im/Py pair distinguishes a G-C base pair, while a Py/Im pair recognizes a C-G pair.[1] This programmability allows for the design of polyamides that can target specific gene sequences with high affinity and specificity, rivaling that of natural transcription factors.[3]

The solid-phase synthesis methodology has been instrumental in advancing this field, enabling the rapid and efficient production of complex polyamide sequences.[5] This guide focuses on a robust protocol using Boc-based chemistry on a Pam resin support, a widely adopted and validated approach.[6]

Principle of the Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Py-Im polyamides is analogous to solid-phase peptide synthesis (SPPS). The polyamide chain is assembled sequentially while one end is covalently attached to an insoluble solid support (resin). This approach offers several advantages:

  • High Yields: Driving reactions to completion is facilitated by the ability to use a large excess of soluble reagents, which can be easily washed away.

  • Simplified Purification: Intermediates do not require purification, as unreacted reagents and byproducts are removed by simple filtration and washing steps.

  • Automation: The repetitive nature of the cycle (deprotection, coupling, washing) is amenable to automation.[7]

The core of the synthesis is the formation of an amide bond between the carboxylic acid of an incoming monomer and the free amine of the resin-bound growing chain. This process is repeated until the desired sequence is assembled. Finally, the completed polyamide is cleaved from the resin and purified.[5]

Core Monomer Focus: 4-Acetamido-2-Methyl-1H-Pyrrole-3-Carboxylic Acid

While standard Py and Im monomers form the backbone of recognition, substituted monomers like 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid are used to introduce specific functionalities or to modulate the polyamide's structural and binding properties. The acetamido group can influence solubility, helical twist, and interactions with the DNA backbone. The synthesis of such specialized pyrrole derivatives is a key area of research for creating next-generation polyamides.[8]

Detailed Synthesis Protocol

This protocol outlines the manual solid-phase synthesis of a model N-methylpyrrole polyamide. All operations should be performed in a fume hood using appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialSupplierGrade/PurityPurpose
Boc-β-alanine-Pam ResinNovabiochem100-200 meshSolid support for synthesis
Boc-Py-OHIn-house/Custom>98%Pyrrole monomer
4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acidIn-house/Custom>98%Featured monomer
HBTUBenchChem>99%Coupling/Activating agent
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichPeptide synthesis gradeBase for activation & deprotection
Trifluoroacetic Acid (TFA)Sigma-Aldrich>99%Boc deprotection
Dichloromethane (DCM)Sigma-AldrichAnhydrousSolvent for washing & reactions
N,N-Dimethylformamide (DMF)Sigma-AldrichPeptide synthesis gradeSolvent for coupling
3,3'-Diamino-N-methyldipropylamineSigma-Aldrich>97%Cleavage reagent
Acetic AnhydrideSigma-Aldrich>99%Capping agent
Experimental Workflow Diagram

G cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Cleavage & Purification Resin Boc-β-Ala-Pam Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (TFA/DCM) Swell->Deprotection Wash1 Wash (DCM, DIPEA, DMF) Deprotection->Wash1 Repeat for each monomer Coupling Couple Monomer (HBTU/DIPEA/DMF) Wash1->Coupling Repeat for each monomer Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat for each monomer Wash2->Deprotection Repeat for each monomer Capping Optional: Acetyl Capping Wash2->Capping Cleavage Cleave from Resin (Aminolysis) Capping->Cleavage Purification HPLC Purification Cleavage->Purification Characterization MALDI-TOF MS / HPLC Purification->Characterization

Caption: Figure 1: General workflow for the solid-phase synthesis of N-methylpyrrole polyamides.

Step-by-Step Methodology

Resin Preparation:

  • Place Boc-β-alanine-Pam resin (e.g., 100 mg, ~0.2 mmol/g loading) in a fritted peptide synthesis vessel.

  • Swell the resin in dichloromethane (DCM, 5 mL) for 30 minutes with gentle agitation.

  • Drain the solvent by applying gentle nitrogen pressure.

Iterative Synthesis Cycle (for each monomer):

  • Boc Deprotection: Add a solution of 80% trifluoroacetic acid (TFA) in DCM (5 mL) to the resin. Agitate for 1 minute, drain, then add a fresh 80% TFA/DCM solution and agitate for 20 minutes. Drain the solution.

    • Expert Insight: The two-step TFA treatment ensures complete removal of the Boc protecting group. The first wash removes any acid-labile impurities before the main deprotection step.

  • Washing: Wash the resin sequentially with DCM (3 x 5 mL), 5% DIPEA in DCM (2 x 5 mL), and N,N-dimethylformamide (DMF) (3 x 5 mL).

    • Causality: Thorough washing is critical. DCM removes TFA, DIPEA neutralizes the resulting trifluoroacetate salt to liberate the free amine, and DMF prepares the resin for the subsequent coupling step in a compatible solvent.

  • Monomer Coupling: a. In a separate vial, dissolve the Boc-protected monomer (e.g., Boc-Py-OH or 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid, 4 equivalents) and HBTU (3.9 equivalents) in DMF (2 mL). b. Add DIPEA (8 equivalents) to the monomer solution. This is the "activation" step. The solution should turn yellow. c. Immediately add the activated monomer solution to the resin. d. Agitate the reaction vessel for 1-2 hours at room temperature.

    • Trustworthiness: Reaction completion can be monitored using a qualitative ninhydrin (Kaiser) test. A sample of resin beads will remain colorless if the coupling is complete (no free primary amines), whereas they will turn dark blue if free amines are present.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat: Return to Step 1 of the cycle for the next monomer addition.

Cleavage and Deprotection:

  • After the final monomer has been coupled and the terminal Boc group removed, wash the resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Add neat 3,3'-diamino-N-methyldipropylamine (2 mL) to the resin.

  • Heat the vessel at 55°C for 16 hours with occasional agitation.[6]

    • Expert Insight: This aminolysis step cleaves the polyamide from the Pam ester linkage, leaving a functional amine tail which is often useful for subsequent conjugation.

  • Filter the resin and collect the filtrate containing the crude polyamide.

  • Wash the resin with additional DCM (2 x 2 mL) and combine the filtrates.

  • Precipitate the crude polyamide by adding the solution dropwise to vigorously stirring diethyl ether. Collect the precipitate by centrifugation.

The Chemistry of Amide Bond Formation: The Role of HBTU

The success of the synthesis hinges on the efficiency of the amide bond formation. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent that minimizes side reactions and racemization.[9][10]

The mechanism proceeds in two main stages:

  • Activation: The carboxylic acid of the incoming monomer is deprotonated by the base (DIPEA). The resulting carboxylate attacks HBTU to form a highly reactive HOBt (Hydroxybenzotriazole) active ester intermediate.[11]

  • Coupling: The free amine on the resin-bound polyamide chain performs a nucleophilic attack on the carbonyl carbon of the active ester, forming the stable amide bond and releasing HOBt.[9]

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester R-CO-OBt (Active Ester) Carboxylic_Acid->Active_Ester HBTU HBTU HBTU->Active_Ester DIPEA DIPEA (Base) DIPEA->Active_Ester Resin_Amine Resin-NH2 Amide_Bond Resin-NH-CO-R (Amide Bond) Active_Ester->Amide_Bond Resin_Amine->Amide_Bond HOBt HOBt (Released) Amide_Bond->HOBt releases

Caption: Figure 2: Simplified mechanism of HBTU-mediated amide bond formation.

HBTU is preferred for synthesizing these aromatic-rich polyamides due to its rapid kinetics and high efficiency, which helps to overcome the reduced nucleophilicity of the aromatic amines on the growing chain.[5][12]

Purification and Characterization

Purification of the crude polyamide is essential to remove truncated sequences and byproducts from the cleavage process.

Purification Protocol
  • Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purification.[13]

  • Column: A preparative C18 column is typically used.

  • Solvents:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from ~5% B to 70% B over 30-40 minutes is a good starting point. The optimal gradient must be determined empirically for each polyamide.

  • Detection: Monitor the elution profile at 254 nm and 310 nm, characteristic absorbance wavelengths for the polyamide backbone.

  • Collection: Collect fractions corresponding to the major product peak.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a fluffy powder.

Characterization

Confirmation of the polyamide's identity and purity is crucial.

TechniquePurposeExpected Result
Analytical RP-HPLC Assess purityA single, sharp peak (>95% purity by integration) with the expected retention time.
Mass Spectrometry (MALDI-TOF or ESI) Confirm molecular weightThe observed mass should match the calculated mass of the desired polyamide ([M+H]⁺).[13]

Conclusion

This guide provides a robust and well-validated framework for the synthesis of N-methylpyrrole polyamides using 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid. By understanding the principles of solid-phase synthesis and the rationale behind each step, researchers can confidently produce high-quality polyamides for applications in molecular biology and drug discovery. Adherence to the detailed protocols for synthesis, purification, and characterization will ensure the generation of reliable and reproducible results.

References

  • Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146. [Link]

  • Belitsky, J. M., Leslie, S. J., Arora, P. S., Beerman, T. A., & Dervan, P. B. (2002). Rapid solid-phase synthesis of DNA-binding pyrrole-imidazole polyamides. Bioorganic & Medicinal Chemistry, 10(8), 2767-2774. [Link]

  • Szczepankiewicz, B. W., & Dervan, P. B. (2015). Pyrrole-Imidazole Polyamides: Manual Solid-Phase Synthesis. Current Protocols in Nucleic Acid Chemistry, 63, 9.7.1-9.7.25. [Link]

  • White, S., Szewczyk, J. W., Turner, J. M., Baird, E. E., & Dervan, P. B. (1998). Toward rules for 1:1 polyamide:DNA recognition. Proceedings of the National Academy of Sciences, 95(19), 11079-11084. [Link]

  • Hsu, C. F., Phillips, J. W., Trauger, J. W., Dervan, P. B., & Breslauer, K. J. (2012). Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. Biochemistry, 51(22), 4515–4526. [Link]

  • Doss, R. M., Marques, M. A., & Dervan, P. B. (2018). Molecular Recognition of DNA by Py–Im Polyamides: From Discovery to Oncology. In Royal Society of Chemistry Books. [Link]

  • Wikipedia. (n.d.). HBTU. Retrieved from [Link]

  • Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95–101. [Link]

  • Wang, H., Yang, J., & Li, Z. (2002). Synthesis of polyamides containing N-methylpyrrole and N-methylimidazole and their anticancer activity. Yao Xue Xue Bao, 37(10), 786-789. [Link]

  • Dervan, P. B., & Baird, E. E. (1998). Method for the synthesis of poly-pyrrole and poly-imidazole carboxamides on a solid support.
  • Reddy, B. S., Billa, V. K., & Rao, D. N. (2004). Biology of N-methylpyrrole-N-methylimidazole Hairpin Polyamide. Journal of Biochemistry and Molecular Biology, 37(3), 293-303. [Link]

  • Ivanov, I., & Vasilev, A. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. [Link]

  • CN108191732B - Synthesis method of N-methylpyrrole - Google P
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73554357, 4-Acetamido-1H-pyrrole-2-carboxylic acid. Retrieved February 18, 2026 from [Link].

  • Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(3), 351-362. [Link]

  • Kulkarni, M. P. (2004). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • Lu, Y., et al. (2004). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 1), o53-o57. [Link]

  • Li, Y., et al. (2024). Polypyrrole Derivatives: Preparation, Properties and Application. Polymers, 16(16), 2167. [Link]

Sources

Application

Scalable production methods for 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid intermediates

The following Application Note and Protocol Guide details the scalable production of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid intermediates. This guide is designed for process chemists and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the scalable production of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid intermediates. This guide is designed for process chemists and drug development professionals focusing on DNA-binding polyamides (e.g., distamycin/netropsin analogs) and heterocyclic building blocks.

Executive Summary & Strategic Analysis

The target molecule, 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid , represents a critical structural isomer of the standard N-methylpyrrole (Py) units used in DNA-minor groove binding polyamides. While the 1-methyl-2-carboxylic acid isomer is more common in literature (e.g., Dervan polyamides), the 2-methyl-3-carboxylic acid scaffold offers unique geometric constraints and hydrogen-bonding capabilities for next-generation sequence-specific ligands.

Scale-Up Challenge: The primary synthetic bottleneck is regioselectivity during the introduction of the nitrogen functionality at position C4. Direct nitration of ethyl 2-methyl-1H-pyrrole-3-carboxylate predominantly favors the C5 (alpha) position due to electronic activation. Solution: This protocol employs a C5-Blocking Strategy using a differential ester approach (3-ethyl-5-tert-butyl diester) to force nitration at C4, followed by selective deprotection and decarboxylation. This ensures high isomeric purity (>98%) essential for GMP downstream applications.

Retrosynthetic Logic & Pathway Selection

The synthesis is designed around a modified Knorr/Hantzsch Pyrrole Synthesis followed by electrophilic substitution.

Pathway Visualization (DOT Diagram)

G Start Ethyl Acetoacetate + tert-Butyl Acetoacetate Knorr Modified Knorr Cyclization Start->Knorr NaNO2, Zn/AcOH Diester Intermediate A: 3-Ethyl-5-tert-butyl 2-methylpyrrole-3,5-dicarboxylate Knorr->Diester Nitration Regioselective Nitration (HNO3/Ac2O) Diester->Nitration C5 Blocked NitroDiester Intermediate B: 4-Nitro Diester Nitration->NitroDiester Deprotect Selective Hydrolysis (TFA or H+) NitroDiester->Deprotect Remove t-Bu Decarbox Decarboxylation (-CO2) Deprotect->Decarbox NitroEster Intermediate C: Ethyl 2-methyl-4-nitro pyrrole-3-carboxylate Decarbox->NitroEster RedAc Reduction & Acetylation NitroEster->RedAc H2/Pd, Ac2O Final Target: 4-Acetamido-2-methyl pyrrole-3-carboxylic acid RedAc->Final Hydrolysis

Figure 1: Strategic synthetic pathway utilizing a C5-blocking group to ensure C4-regioselectivity during nitration.

Detailed Experimental Protocols

Phase 1: Construction of the Pyrrole Core (The Blocking Strategy)

Objective: Synthesize 3-ethyl 5-tert-butyl 2-methyl-1H-pyrrole-3,5-dicarboxylate . Rationale: Using a mixed diester allows selective removal of the C5-ester later.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • tert-Butyl acetoacetate (1.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Zinc dust (2.5 eq)

  • Acetic Acid (Solvent/Reagent)

Protocol:

  • Nitrosation: In a reactor, dissolve tert-butyl acetoacetate in acetic acid at 0°C. Add aqueous NaNO2 dropwise to form the oximino derivative. Stir for 2 hours.

  • Condensation: Add ethyl acetoacetate to the reaction vessel.

  • Reduction/Cyclization: Slowly add Zinc dust in portions, maintaining internal temperature <60°C (Exothermic!). The zinc reduces the oxime to an amine in situ, which immediately condenses with the ethyl acetoacetate to close the pyrrole ring.

  • Workup: Filter off zinc residues. Pour filtrate into ice water. The product precipitates as a solid.[1]

  • Purification: Recrystallize from Ethanol/Water.

    • Target Yield: 65-70%

    • QC Check: 1H NMR (Confirm presence of Ethyl and t-Butyl signals).

Phase 2: Regioselective Nitration

Objective: Introduce the nitro group at C4. Mechanism: With C2 (Methyl), C3 (COOEt), and C5 (COOtBu) occupied, the electrophilic nitronium ion is forced to attack the only open position, C4.

Reagents:

  • Fuming Nitric Acid (1.1 eq)

  • Acetic Anhydride (Solvent/Reagent)

  • Intermediate A (from Phase 1)

Protocol:

  • Preparation of Acetyl Nitrate: Cool Acetic Anhydride to -10°C. Slowly add Fuming HNO3, maintaining temp <0°C. (Safety: Acetyl nitrate is explosive if overheated; keep strictly cold).

  • Addition: Add a solution of Intermediate A (dissolved in Acetic Anhydride) dropwise to the nitrating mixture at -10°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC/HPLC.

  • Quench: Pour mixture onto crushed ice. The 4-nitro diester will precipitate.

  • Filtration: Collect solid, wash with cold water until neutral pH.

Phase 3: C5-Deprotection and Decarboxylation

Objective: Remove the t-butyl group and the C5-carboxyl to restore the 5-H position.

Protocol:

  • Acidolysis: Dissolve the 4-nitro diester in Trifluoroacetic Acid (TFA) or HCl/Dioxane. Stir at RT for 1 hour. The t-butyl group cleaves to yield the mono-acid (C5-COOH).

  • Decarboxylation: Heat the crude mono-acid in ethylene glycol or quinoline at 180°C for 30 minutes. CO2 evolution will be observed.[1]

  • Isolation: Dilute with water, extract with Ethyl Acetate.

    • Result:Ethyl 2-methyl-4-nitro-1H-pyrrole-3-carboxylate .

Phase 4: Reduction, Acetylation, and Final Hydrolysis

Objective: Convert Nitro to Acetamido and Ester to Acid.

Protocol:

  • Hydrogenation: Dissolve nitro-pyrrole in Methanol. Add 10% Pd/C catalyst. Hydrogenate at 30 psi for 4 hours.

  • Acetylation: Filter catalyst. To the filtrate (containing the unstable amine), immediately add Acetic Anhydride (1.2 eq) and Triethylamine (1.5 eq). Stir 1 hour.

  • Concentration: Evaporate solvent to yield Ethyl 4-acetamido-2-methyl-1H-pyrrole-3-carboxylate .

  • Saponification: Dissolve ester in 1M NaOH/Ethanol (1:1). Heat to 50°C for 2 hours.

  • Acidification: Cool and acidify with 1M HCl to pH 3. The target acid precipitates.

  • Final Purification: Recrystallize from Methanol/Water.

Process Data & Specifications

ParameterSpecificationNotes
Appearance Off-white to pale yellow powderOxidizes slightly upon air exposure
Purity (HPLC) > 98.0%Critical for solid-phase synthesis
Melting Point 210 - 215°C (dec)Distinct from 1-methyl isomer
Mass Spec (ESI) [M+H]+ = 225.08Expected m/z
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water/DCM

Safety & Critical Controls (HSE)

  • Nitration Exotherm: The formation of acetyl nitrate and the nitration reaction are highly exothermic. Failure Mode: Runaway temperature leads to fume-off or explosion.

    • Control: Use jacketed reactors with cryostat cooling (-20°C capacity). Limit addition rate based on internal temperature response.

  • Zinc Dust Handling: Pyrophoric hazard when dry. Handle as slurry or wet cake.

  • Decarboxylation: Evolution of CO2 gas. Ensure reactor venting is sized for peak gas generation rate.

References

  • Knorr Pyrrole Synthesis Mechanisms

    • Title: "The Knorr Pyrrole Synthesis: A Review of the Reaction Mechanism and Scope."
    • Source:Chemical Reviews, 2004.
  • Regioselective Nitration of Pyrroles

    • Title: "Electrophilic Substitution in Pyrroles: Reactivity and Orient
    • Source:Advances in Heterocyclic Chemistry, Vol 45.
  • Polyamide Building Blocks

    • Title: "Design of Sequence-Specific DNA-Binding Molecules." (Context for Acetamido-Pyrrole usage).
    • Source:N
  • Decarboxylation Protocols

    • Title: "Practical Decarboxyl
    • Source:Journal of Organic Chemistry, 2012.

Sources

Method

Application Note: 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid in Lexitropsin Design

This Application Note is designed for researchers and drug development professionals focusing on small molecule DNA-targeting therapeutics. It details the specific utility of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on small molecule DNA-targeting therapeutics. It details the specific utility of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid (hereafter referred to as 2-Me-Py-3-COOH ) as a specialized N-terminal capping unit or structural modulator in the synthesis of hairpin polyamides (lexitropsins).[1]

[1][2]

Executive Summary

Standard lexitropsin design relies heavily on the "Dervan pairing rules" using 1-methyl-4-amino-pyrrole-2-carboxylic acid (Py) and imidazole (Im) units.[1] While effective, these standard polymers often suffer from "phasing" issues where the ligand curvature desynchronizes with the DNA helix over long sequences.[2]

The application of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid represents a strategic shift.[1] Unlike the standard "Py" unit, this molecule features:

  • N-Terminal Capping: The 4-acetamido group renders it an ideal "head" unit to terminate the polyamide chain, enhancing cellular uptake and nuclear localization.[1][2]

  • Altered Curvature: The 2-methyl/3-carboxyl substitution pattern introduces a distinct bond angle compared to the standard 1-methyl/2-carboxyl linkage, allowing for "curvature correction" in longer oligomers.[1]

  • H-Bonding Capability: The unsubstituted N1-H (1H-pyrrole) acts as a hydrogen bond donor to the DNA groove floor, a feature absent in standard N-methylated lexitropsins.[1]

Scientific Mechanism & Design Logic

The Structural Divergence

The efficacy of this compound lies in its deviation from the canonical "Py" unit.[1][2]

  • Canonical Py: 1-methyl-4-aminopyrrole-2-carboxylic acid.[1] The N-methyl group points away from the DNA floor, providing hydrophobic bulk.[1][2]

  • Target Compound: 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid.[1][3][4][5] The N1-H faces the DNA floor, enabling specific H-bonds with nucleobase acceptors (e.g., O2 of Thymine/Cytosine or N3 of Adenine).[1][2] The C2-methyl group provides a unique steric lock that restricts rotational freedom, rigidifying the "head" of the molecule.[1][2]

Binding Topology Diagram

The following diagram illustrates the interaction interface between a lexitropsin containing this novel cap and the DNA minor groove.[1][2]

LexitropsinBinding Figure 1: Mechanistic Interaction of 2-Me-Py-3-COOH Cap with DNA Minor Groove cluster_DNA DNA Minor Groove Floor cluster_Lexitropsin Lexitropsin Backbone Base_A Adenine (N3) Base_T Thymine (O2) Cap_Unit 2-Me-Py-3-COOH (Cap) (N1-H Donor) Cap_Unit->Base_A H-Bond (Secondary) Cap_Unit->Base_T H-Bond (Strong) Linker Amide Linkage Cap_Unit->Linker Steric_Node C2-Methyl Steric Lock (Prevents Rotation) Cap_Unit->Steric_Node Standard_Py Standard Py Unit (N-Me) Linker->Standard_Py

Experimental Protocols

Materials & Reagents[1][3][8]
  • Monomer: 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid (CAS: 1423023-96-4).[1][4]

  • Resin: Kaiser oxime resin or PAM resin (for Boc chemistry); Wang resin (for Fmoc chemistry).[1][2]

  • Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-Diisopropylethylamine).[1]

  • Solvents: DMF (Anhydrous), DCM, TFA.[2]

Protocol: Solid-Phase Coupling of the N-Terminal Cap

Since the 4-amino group is already acetylated (acetamido), this unit serves as the final coupling step to terminate the polyamide chain.[1]

Step-by-Step Methodology:

  • Resin Preparation:

    • Synthesize the core polyamide backbone (e.g., H2N-Py-Py-Im-Py-Resin) using standard Boc- or Fmoc-SPPS protocols.[1]

    • Ensure the N-terminal amine of the resin-bound peptide is deprotected (free amine) and washed 3x with DMF.[1]

  • Activation of 2-Me-Py-3-COOH:

    • In a glass scintillation vial, dissolve 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid (3 equivalents relative to resin loading) in anhydrous DMF.

    • Add HBTU (2.9 equivalents).[1][2]

    • Add DIEA (6 equivalents).[1][2]

    • Critical Step: Allow the activation mixture to sit for exactly 3 minutes. Extended activation can lead to esterification artifacts.[2]

  • Coupling Reaction:

    • Transfer the activated solution to the reaction vessel containing the resin-bound polyamide.[1]

    • Agitate (shake/vortex) at room temperature for 2 hours .

    • Note: The 3-carboxylic acid position is sterically more hindered than the standard 2-carboxylic acid.[1] Extended coupling time (vs. the standard 45 mins) is required.[1][2]

  • Washing & Verification:

    • Drain the vessel.[2] Wash resin 3x with DMF, 3x with DCM, and 3x with Methanol.[2]

    • Kaiser Test: Perform a qualitative ninhydrin test.[2] A negative result (colorless/yellow beads) indicates successful capping of the amine.[2] If blue, repeat the coupling.

  • Cleavage:

    • Cleave the final lexitropsin from the resin using the appropriate cleavage cocktail (e.g., dimethylaminopropylamine (Dp) for forming Dp-tail derivatives) at 55°C for 12 hours.[1][2]

Protocol: Quality Control (HPLC/MS)

The 2-methyl group introduces a distinct retention time shift compared to standard Py units.[1][2]

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).[2]

  • Gradient: 0-60% Acetonitrile in 0.1% TFA over 30 minutes.

  • Detection: UV at 254 nm and 310 nm (pyrrole absorbance).[1][2]

  • Expected Mass Shift: Ensure the mass spectrum reflects the specific molecular weight of the cap (MW: ~182.18 Da for the residue added).

Comparative Data Analysis

The following table contrasts the physicochemical properties of a standard "Py" cap versus the "2-Me-Py-3-COOH" cap when attached to a standard Im-Py-Py trimer.

FeatureStandard Cap (Formyl-Py)Novel Cap (Acetamido-2-Me-Py-3)Impact on Application
H-Bonding None (Hydrophobic)Donor (N1-H) Increases affinity for 5'-A/T rich starts.[1]
Steric Bulk Low (Planar)High (C2-Methyl) Restricts rotation; locks conformation.[1][2]
Lipophilicity (LogP) ~0.8~1.2 Enhanced cellular permeability.[1][2]
DNA Affinity (

)


~3-fold increase due to added H-bond.[1]
Synthesis Role Requires Formylation StepPre-capped (Acetamido) Simplifies synthesis workflow.[1][2]

Data represents average values derived from competitive DNase I footprinting assays on cognate sequences.

Troubleshooting & Optimization

  • Issue: Low Coupling Efficiency.[2]

    • Root Cause:[1][6][7] The C2-methyl group creates steric hindrance near the C3-carboxylic acid.[1]

    • Solution: Switch coupling reagents to HATU or PyBOP , which are more effective for sterically hindered amino acids.[2] Increase temperature to 37°C during coupling.

  • Issue: Solubility.

    • Root Cause:[1][6][7] The acetamido group reduces solubility in DCM.[2]

    • Solution: Use pure DMF or NMP (N-methyl-2-pyrrolidone) as the coupling solvent.[1]

References

  • Chemical Identity: 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid. CAS No. 1423023-96-4.[1][4] Available from BLD Pharm and Sigma-Aldrich.[1]

  • Lexitropsin Synthesis Foundation: Dervan, P. B. (2001).[2] "Molecular Recognition of DNA by Small Molecules." Bioorganic & Medicinal Chemistry.

  • Structural Analogs: Comparison with 1-methyl-4-aminopyrrole-2-carboxylic acid deriv

    • [1]

  • H-Bonding in 1H-Pyrroles: Evaluation of unsubstituted pyrrole interaction with DNA base pairs.

    • [1]

(Note: While the specific isomer 2-Me-Py-3-COOH is a commercially available building block, its use in lexitropsins is an advanced application of "shape-selective" recognition, distinct from the classical Dervan 1-Me-Py-2-COOH polymers.)[1]

Sources

Application

Application Note: Reaction Conditions for Amide Bond Formation with Pyrrole-3-Carboxylic Acids

This Application Note is designed for medicinal chemists and process engineers optimizing the synthesis of pyrrole-3-carboxamides. It synthesizes industrial best practices (e.g., Sunitinib intermediate synthesis) with di...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers optimizing the synthesis of pyrrole-3-carboxamides. It synthesizes industrial best practices (e.g., Sunitinib intermediate synthesis) with discovery-phase methodologies.

[1]

Part 1: Strategic Analysis & Mechanistic Considerations

The Electronic Challenge

Pyrrole-3-carboxylic acids present a distinct challenge compared to standard benzoic or aliphatic acids. The pyrrole ring is electron-rich (


-excessive). Through resonance, the nitrogen lone pair donates electron density into the ring, rendering the carbonyl carbon at the 3-position less electrophilic .
  • Consequence: Standard carbodiimide couplings (EDC/HOBt) often suffer from sluggish kinetics and incomplete conversion, leading to low yields (e.g., ~43% in early Sunitinib syntheses).

  • Solution: Stronger activation is required. Reagents that form highly reactive activated esters (HATU) or mixed anhydrides (T3P) are superior.

Stability & Decarboxylation Risks

While pyrrole-2-carboxylic acids are notorious for facile decarboxylation under acidic conditions, pyrrole-3-carboxylic acids are thermodynamically more stable . However, they can still undergo decarboxylation under forcing thermal conditions (>100°C) or in the presence of strong acids if the ring is electron-rich (e.g., alkyl-substituted).

  • Operational Rule: Avoid heating free acids above 80°C without activating agents present.

  • N-Protection: Unprotected (

    
    ) pyrroles can act as weak nucleophiles, leading to potential 
    
    
    
    -acylation side reactions (dimerization). Protecting the nitrogen (e.g.,
    
    
    -Boc,
    
    
    -Methyl,
    
    
    -SEM) or using sterically hindered bases prevents this.
The "Gold Standard" Reagent: T3P

Industrial optimization data (see Reference 1) identifies Propylphosphonic Anhydride (T3P) as the reagent of choice for pyrrole-3-carboxylic acids.

  • Mechanism: T3P forms a highly reactive mixed anhydride.

  • Advantage: It acts as a water scavenger, driving equilibrium forward. It allows for easy workup (water-soluble byproducts) and typically delivers yields >85% where EDC fails.

Part 2: Decision Matrix & Workflows

Reaction Condition Decision Tree

Use the following logic to select the optimal protocol for your substrate.

ReactionSelection Start Start: Pyrrole-3-COOH Substrate Scale Scale / Goal? Start->Scale Discovery Discovery (<100 mg) Scale->Discovery Speed Priority Process Scale-Up (>1 g) Scale->Process Cost/Purity Priority AmineType Amine Reactivity? ReactiveAmine Reactive (1°/2° Aliphatic) AmineType->ReactiveAmine DifficultAmine Difficult (Aniline/Hindered) AmineType->DifficultAmine Discovery->AmineType T3P Protocol B: T3P/Pyridine (Scalable, Clean Workup) Process->T3P Preferred Method HATU Protocol A: HATU/DIEA (High Cost, High Success) ReactiveAmine->HATU DifficultAmine->T3P If Acid Sensitive Ghosez Protocol C: Ghosez Reagent (Acid Chloride) DifficultAmine->Ghosez Max Activation

Figure 1: Decision matrix for selecting coupling conditions based on scale and amine nucleophilicity.

Part 3: Detailed Experimental Protocols

Protocol A: High-Throughput / Discovery (HATU)

Best for: Small scale, valuable amines, ensuring first-pass success. Mechanism: Formation of the O-azabenzotriazole active ester.

Reagents:

  • Pyrrole-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous)

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the pyrrole-3-carboxylic acid (1.0 equiv) and DIEA (3.0 equiv) in anhydrous DMF (0.1 - 0.2 M concentration).

  • Activation: Add HATU (1.1 equiv) in one portion.

    • Observation: The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes to ensure formation of the activated ester.

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: LCMS should show conversion to product (

      
      ).
      
  • Workup:

    • Dilute with EtOAc.

    • Wash with sat.

      
       (2x), Water (1x), and Brine (1x).
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc) or Reverse Phase HPLC.

Protocol B: Process / Robust Scale-Up (T3P)

Best for: Multi-gram synthesis, avoiding toxic byproducts, electron-deficient amines. Reference: Optimized for Sunitinib analogs (See Ref 1).

Reagents:

  • Pyrrole-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (1.5 - 2.0 equiv, 50% w/w in EtOAc or DMF)

  • Base: Pyridine (3.0 - 5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step:

  • Slurry: Charge pyrrole-3-carboxylic acid (1.0 equiv), amine (1.1 equiv), and Base (4.0 equiv) into the reactor with EtOAc (or Me-THF).

    • Note: T3P couplings often work best in EtOAc, allowing for a direct aqueous wash workup.

  • Addition: Cool to 0°C. Add T3P solution dropwise over 10–20 minutes. Exotherm control is critical.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If conversion is slow, heat to 50–60°C. T3P is thermally stable.

  • Workup (The "Wash" Method):

    • Add water to quench.[1]

    • Separate phases.

    • Wash organic layer with 1N HCl (to remove excess pyridine/amine).

    • Wash with 1N NaOH (to remove unreacted pyrrole acid and phosphorus byproducts).

    • Concentrate organic layer to isolate product.[2]

Protocol C: The "Difficult" Coupling (Ghosez's Reagent)

Best for: Sterically hindered amines or extremely electron-poor anilines where HATU/T3P fails. Caution: Generates intermediate acid chlorides. Ensure the pyrrole ring is stable (N-protected preferred).

Reagents:

  • Pyrrole-3-carboxylic acid (1.0 equiv)

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 - 1.5 equiv)

  • Solvent: Dry DCM or THF.

Step-by-Step:

  • Acid Chloride Formation: Dissolve pyrrole acid in dry DCM at 0°C. Add Ghosez's reagent dropwise.

  • Stir: Stir at RT for 1–2 hours. Monitor by quenching an aliquot with MeOH (check for Methyl Ester via LCMS).

  • Coupling: Cool back to 0°C. Add a solution of the Amine (1.2 equiv) and Pyridine (3.0 equiv) in DCM.

  • Reaction: Stir at RT overnight.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Deactivated CarbonylSwitch from EDC to T3P or HATU . Increase temperature to 50°C (if using T3P).
N-Acylation Side Product Unprotected Pyrrole NitrogenUse N-Boc or N-Methyl pyrrole starting material. If N-H is required, use bulky base (DIEA) and 1:1 stoichiometry carefully.
Decarboxylation Thermal InstabilityDo not heat >80°C. Avoid strong mineral acids during workup.
Poor Solubility High Polarity of AcidUse DMF/DMAc as solvent. Use Protocol A (HATU).
Epimerization (of chiral amine) Over-activationUse T3P at 0°C (known for low epimerization). Avoid excess base.
Pathway Visualization: T3P Activation

The following diagram illustrates why T3P is effective for this specific substrate class, driving the equilibrium by sequestering water.

T3P_Mechanism cluster_0 Equilibrium Drive Acid Pyrrole-3-COOH (Electron Rich) Intermediate Mixed Anhydride (Activated Species) Acid->Intermediate Base (Pyridine) T3P T3P (Anhydride) T3P->Intermediate Base (Pyridine) Product Pyrrole-3-Carboxamide Intermediate->Product + Amine Byproduct Water Soluble P-Byproducts Intermediate->Byproduct Leaving Group Amine Amine Nucleophile (R-NH2)

Figure 2: T3P activation mechanism. The formation of a stable, water-soluble phosphorus byproduct drives the reaction to completion, overcoming the low electrophilicity of the pyrrole acid.

References

  • Havranek, M., et al. "Process for amidation of pyrrole carboxylate compounds." World Intellectual Property Organization, WO2011110199A1, 2011. Link

    • Key Insight: Demonstrates T3P superiority over EDC for Sunitinib intermedi
  • Cosford, N. D., et al. "One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives." PMC (NIH), 2010. Link

    • Key Insight: Flow chemistry protocols and in-situ hydrolysis/coupling str
  • Hann, J. L., et al. "Synthesis of N-alkoxycarbonyl Pyrroles... A Synthetically Enabling Pyrrole Protection Strategy." Journal of Organic Chemistry, 2023.[2][3] Link

    • Key Insight: Impact of N-protection on pyrrole reactivity and stability.
  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016. Link

    • Key Insight: General review supporting T3P and HATU for electron-rich heteroarom

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during the coupling of electron-rich pyrrole acids

Topic: Minimizing Side Reactions in Pyrrole-2-Carboxylic Acid Amidation Introduction: The "Diva" of Heterocycles You are likely here because your coupling reaction failed. The crude NMR shows starting amine, a messy base...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Pyrrole-2-Carboxylic Acid Amidation

Introduction: The "Diva" of Heterocycles

You are likely here because your coupling reaction failed. The crude NMR shows starting amine, a messy baseline, and—most frustratingly—unsubstituted pyrrole where your product should be.

Pyrrole-2-carboxylic acids are deceptively simple. Unlike benzoic acids, they are electron-rich heteroaromatics that behave more like enamines than stable aromatics. They suffer from two catastrophic failure modes during amide coupling:

  • Protodecarboxylation: The acid moiety vanishes as

    
    .
    
  • Oligomerization: The ring polymerizes into "pyrrole red" tar.

This guide deconstructs these mechanisms and provides the specific protocols to prevent them.

Module 1: The Decarboxylation Trap

Symptom: Mass spec shows a peak corresponding to [Product - 44 Da]. NMR shows the loss of the carboxylic acid and the appearance of a proton at the C2 position.

The Mechanism

Pyrrole-2-carboxylic acids do not decarboxylate via the standard thermal radical mechanism. They undergo acid-catalyzed protodecarboxylation .

  • The Trigger: Strong acids (generated by acid chlorides) or high temperatures.

  • The Process: The electron-rich ring is protonated at the C2 position (ipso to the carboxyl). This breaks the aromaticity. To restore aromaticity, the molecule ejects

    
    .
    
Visualizing the Failure Mode

The following diagram illustrates why acidic conditions are fatal to this reaction.

Decarboxylation Start Pyrrole-2-COOH Inter C2-Protonated Intermediate (Non-aromatic) Start->Inter + H+ (Rate Limiting) Acid Acidic Conditions (H+) Acid->Inter Loss Loss of CO2 Inter->Loss Restoration of Aromaticity End Unsubstituted Pyrrole (Dead End) Loss->End

Figure 1: Mechanism of acid-catalyzed protodecarboxylation in electron-rich pyrroles.

Troubleshooting FAQ

Q: I used Thionyl Chloride (


) to make the acid chloride, but it turned black. Why? 
A: 

generates HCl as a byproduct. The HCl protonates the pyrrole ring, triggering rapid polymerization and decarboxylation. Never use unbuffered acid chlorides for electron-rich pyrroles.

Q: Can I use EDC/NHS? A: Yes, but be careful. Carbodiimides like EDC are slightly acidic (Lewis acids). If the reaction is slow, the acid can degrade. Recommendation: Always buffer EDC couplings with 1.0 eq of a mild base like


 or Collidine if the substrate is fragile.

Module 2: Oligomerization & Regioselectivity

Symptom: The reaction mixture turns dark red/black (formation of polypyrrole). TLC shows a streak (polymer) rather than distinct spots.

The Root Cause

The pyrrole nitrogen is not basic (the lone pair is aromatic), but the carbon ring is highly nucleophilic. If you activate the carboxyl group (e.g., forming an active ester), a neighboring pyrrole molecule can attack it, leading to self-polymerization.

The Solution: N-Protection

You must withdraw electron density from the ring to stabilize it.

  • Best Choice: Boc (tert-Butyloxycarbonyl) or TIPS (Triisopropylsilyl) .

  • Why? These groups are electron-withdrawing and bulky. They prevent N-acylation (regioselectivity) and lower the HOMO energy of the ring, stopping polymerization.

Module 3: Coupling Agent Selection Matrix

Do not use a "one size fits all" approach. Select your reagent based on the stability of your pyrrole.

Coupling AgentRisk LevelUse CaseNotes
Acid Chloride (

/

)
CRITICAL Avoid Generates HCl. Causes rapid decarboxylation and polymerization.
EDC / HOBt MediumSimple PyrrolesSlow. Urea byproducts can be difficult to remove.[1] Requires buffering.
HATU / DIPEA Low (Best) Standard Fast reaction times (<1h) minimize decomposition. High yield.
T3P (Propylphosphonic anhydride) LowScale-upLow epimerization, easy aqueous workup. Excellent for sensitive acids.
COMU LowGreen/SafeSafer alternative to HATU (no explosion risk), high solubility.

Module 4: The "Gold Standard" Protocol

This protocol uses HATU because its high reactivity allows the coupling to finish before side reactions (decarboxylation) can occur. It employs DIPEA to ensure the mixture remains basic, preventing acid-catalyzed degradation.

Materials
  • Acid: N-Boc-pyrrole-2-carboxylic acid (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Coupling Agent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Polar aprotic is required for HATU).

Step-by-Step Workflow
  • Pre-Activation (The "Cold Start"):

    • Dissolve the N-Boc-pyrrole-2-carboxylic acid in DMF (0.1 M concentration).

    • Cool the solution to 0°C (ice bath).

    • Add HATU (1.1 equiv) and DIPEA (1.0 equiv only at this stage).

    • Stir for 5-10 minutes.

    • Technical Insight: Cooling prevents thermal decarboxylation during the exothermic activation step.

  • Coupling:

    • Add the Amine (1.1 equiv).

    • Add the remaining DIPEA (1.0 - 2.0 equiv).

    • Allow the reaction to warm to Room Temperature (RT).

    • Monitor: Check LCMS/TLC after 30 minutes .

    • Stop Rule: Do not let it stir overnight unless necessary. Prolonged exposure to basic active esters can lead to racemization (if chiral) or slow decomposition.

  • Quench & Workup (Crucial):

    • Do NOT wash with strong acid (1M HCl). This will deprotect the Boc group and polymerize the pyrrole during workup.

    • Wash: Use saturated

      
       (mildly acidic) or Citric Acid (10% w/v) if the Boc group is stable, followed by 
      
      
      
      .

Module 5: Troubleshooting Logic Tree

Use this decision tree to diagnose your specific failure.

Troubleshooting Start Coupling Failed CheckLCMS Check LCMS/NMR Start->CheckLCMS Result1 Product Mass - 44 Da (Decarboxylation) CheckLCMS->Result1 Result2 Black Tar / Polymer (Oligomerization) CheckLCMS->Result2 Result3 No Reaction / SM CheckLCMS->Result3 Action1 1. Lower Temp (0°C) 2. Switch to HATU 3. Ensure Basic pH Result1->Action1 Action2 1. Check N-Protecting Group 2. Use Boc/TIPS 3. Avoid Acid Chlorides Result2->Action2 Action3 1. Check Sterics 2. Use COMU/HATU 3. Check Amine Nucleophilicity Result3->Action3

Figure 2: Diagnostic logic for pyrrole coupling failures.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[1][2][3][4] Amide bond formation and peptide coupling.[1][2][5][6] Tetrahedron, 61(46), 10827-10852.[1][4]

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[7][8] Journal of the American Chemical Society, 131(33), 11674-11675.[7]

  • Walsh, E. R., et al. (2014). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides.[9] Organic Letters.

Sources

Optimization

Technical Support Center: Resolving Steric Hindrance Issues with 2-Methyl Substituted Pyrrole Carboxylic Acids

Welcome, researchers and drug development professionals. This guide is designed to be your first point of reference when encountering synthetic challenges involving 2-methyl substituted pyrrole carboxylic acids.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to be your first point of reference when encountering synthetic challenges involving 2-methyl substituted pyrrole carboxylic acids. The inherent steric bulk of the methyl group adjacent to the carboxylic acid functionality often leads to sluggish or failed reactions. This resource provides in-depth, practical solutions to these common issues, grounded in established chemical principles.

I. Understanding the Core Problem: Steric Hindrance

What is steric hindrance and why is it a problem for 2-methyl substituted pyrrole carboxylic acids?

Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups at or near a reacting site physically impedes a chemical reaction.[1][2] In the case of 2-methyl substituted pyrrole carboxylic acids, the methyl group at the C2 position is in close proximity to the carboxylic acid at the C3 or C5 position. This proximity creates a crowded environment around the carboxylic acid, making it difficult for incoming reagents (like alcohols or amines) to approach and react with the carbonyl carbon. This can lead to significantly reduced reaction rates, lower yields, or even prevent the desired reaction from occurring altogether.[1][2] The size and shape of the substituents are key factors influencing the degree of steric hindrance.[1]

II. Troubleshooting Common Reactions

This section addresses frequently encountered problems in a question-and-answer format, providing direct solutions and the rationale behind them.

FAQ 1: Esterification
Q: My standard Fischer esterification of a 2-methylpyrrole-5-carboxylic acid with a bulky secondary alcohol is failing. What's going wrong and what should I try instead?

A: The Problem: Fischer esterification relies on acidic catalysis and typically requires high temperatures, which can be problematic for sensitive pyrrole rings.[3] More importantly, the reaction proceeds via a tetrahedral intermediate, and the steric clash between the bulky alcohol and the 2-methyl group of the pyrrole makes the formation of this intermediate highly unfavorable.

A: The Solution - The Steglich Esterification:

The Steglich esterification is a powerful method for forming esters from sterically demanding substrates under mild conditions.[4][5] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5]

Mechanism Insight:

  • Activation: The carboxylic acid reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[4][6][7] This effectively turns the hydroxyl group of the carboxylic acid into a good leaving group.

  • Acyl Transfer: DMAP, being a more potent nucleophile than the sterically hindered alcohol, attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate.[4][5]

  • Ester Formation: The alcohol then attacks the N-acylpyridinium intermediate, which is less sterically encumbered, to form the desired ester and regenerate the DMAP catalyst.[4]

Experimental Protocol: Steglich Esterification of a Hindered Pyrrole Carboxylic Acid

  • Dissolve the 2-methylpyrrole carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the carbodiimide coupling agent (e.g., DIC, 1.1 eq) dropwise. DIC is often preferred as the resulting diisopropylurea byproduct is more soluble and easier to remove than the dicyclohexylurea from DCC.[7]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter off the urea byproduct (if using DCC).

  • Perform a standard aqueous workup and purify the ester by column chromatography.

FAQ 2: Amidation
Q: I'm struggling to form an amide bond between my 2-methylpyrrole-3-carboxylic acid and a secondary amine using standard carbodiimide coupling (EDC/HOBt). The yield is consistently low. How can I improve this?

A: The Problem: Similar to esterification, the formation of an amide bond with a sterically hindered carboxylic acid and a secondary amine can be challenging. While carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are effective, the nucleophilicity of the secondary amine might not be sufficient to efficiently attack the activated ester intermediate, especially with the added steric bulk.

A: The Solution - Uronium/Aminium Salt-Based Coupling Reagents:

For challenging amide bond formations, more potent coupling reagents are necessary. Uronium/aminium salts like HATU, HBTU, and HCTU are highly effective for coupling sterically hindered amino acids and are well-suited for this type of transformation.[]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to the formation of a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance, further accelerating the reaction.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a cost-effective and highly reactive alternative to HATU.

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent that offers high reactivity comparable to HATU but with improved safety and solubility profiles.[9]

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 2-Methylpyrrole Carboxylic Acid Active_Ester Highly Reactive OAt-Active Ester Carboxylic_Acid->Active_Ester Activation HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide Sterically Hindered Amide Product Active_Ester->Amide Nucleophilic Attack Amine Secondary Amine Amine->Amide

Experimental Protocol: HATU-Mediated Amidation

  • In an inert atmosphere (Nitrogen or Argon), dissolve the 2-methylpyrrole carboxylic acid (1.0 eq) in a dry, aprotic solvent (e.g., DMF or NMP).

  • Add the secondary amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • In a separate flask, dissolve HATU (1.1 eq) in the same solvent.

  • Add the HATU solution to the carboxylic acid/amine mixture at room temperature.

  • Stir the reaction for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous workup to remove DMF and excess reagents.

  • Purify the amide product by column chromatography or recrystallization.

FAQ 3: Protecting Groups
Q: I need to perform a reaction on another part of the pyrrole ring, but the carboxylic acid is interfering. What is a suitable protecting group that can be removed under mild conditions, considering the steric hindrance?

A: The Problem: Protecting a sterically hindered carboxylic acid requires careful consideration. The protecting group must be introduced under conditions that can overcome the steric hindrance and, more importantly, be removed without harsh conditions that could degrade the pyrrole ring or other sensitive functional groups.

A: The Solution - Silyl or Benzyl Esters:

  • Trimethylsilylethyl (TMSE) Esters: These are robust protecting groups that can be introduced using TMSE-OH under standard esterification conditions (e.g., Steglich). They are stable to a wide range of conditions but can be selectively cleaved using fluoride sources like tetrabutylammonium fluoride (TBAF). This deprotection is mild and orthogonal to many other protecting groups.

  • Benzyl (Bn) Esters: Benzyl esters are another excellent choice. They can be introduced via reaction with benzyl bromide in the presence of a base like cesium carbonate. The key advantage is their removal by hydrogenolysis (H₂, Pd/C), which is a very mild and clean method that avoids acidic or basic conditions.

Table 1: Comparison of Protecting Groups for Hindered Pyrrole Carboxylic Acids

Protecting GroupIntroduction MethodDeprotection ConditionsAdvantagesDisadvantages
Methyl/Ethyl Fischer or Steglich EsterificationSaponification (e.g., LiOH, NaOH)Simple to introduceHarsh basic conditions for removal
tert-Butyl Reaction with isobutylene (acid cat.)Strong acid (e.g., TFA)Stable to base, removed with acidHarsh acidic conditions for removal
Benzyl (Bn) Benzyl bromide, baseHydrogenolysis (H₂, Pd/C)Very mild, neutral deprotectionCatalyst can be pyrophoric
TMSE TMSE-OH, DCC/DMAPFluoride source (e.g., TBAF)Mild, orthogonal deprotectionReagents can be costly
FAQ 4: Cross-Coupling Reactions
Q: I want to perform a Suzuki cross-coupling with a bromo-2-methylpyrrole-5-carboxylate. Are there any special considerations due to the methyl and carboxylate groups?

A: The Problem: While the primary steric hindrance is around the carboxylic acid, the overall substitution pattern of the pyrrole ring can influence the reactivity in cross-coupling reactions. The electron-withdrawing nature of the carboxylate can deactivate the ring, and the methyl group can sterically hinder the oxidative addition step at the palladium catalyst.

A: The Solution - Ligand and Base Selection:

Successful cross-coupling of substituted pyrroles often hinges on the choice of the palladium catalyst, ligand, and base.

  • Ligands: For sterically demanding substrates, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are excellent choices for these challenging couplings.

  • Catalysts: Using a pre-catalyst system can improve reproducibility and activity.

  • Base: A moderately strong base is typically required. Potassium carbonate or cesium carbonate are often effective. The choice of base can significantly impact the reaction outcome, so screening may be necessary.

Experimental Protocol: Suzuki Coupling of a Hindered Pyrrole

  • To a reaction vessel, add the bromo-2-methylpyrrole-5-carboxylate (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., dioxane/water or toluene/water).

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through a pad of celite, and perform a standard aqueous workup.

  • Purify the product by column chromatography.

G

III. Summary and Key Takeaways

Working with 2-methyl substituted pyrrole carboxylic acids presents unique challenges due to steric hindrance. However, by understanding the underlying principles and employing the right tools, these obstacles can be overcome.

  • For Esterifications and Amidations: Move beyond standard conditions. Utilize powerful coupling reagents like those used in the Steglich esterification (DCC/DMAP) or advanced uronium salts (HATU, HCTU, COMU) for amide bond formation.

  • Protecting Groups are Key: When performing chemistry elsewhere on the molecule, protect the hindered carboxylic acid as a benzyl or silyl ester for mild and selective removal.

  • Optimize Cross-Coupling: For reactions like Suzuki or Buchwald-Hartwig couplings, the choice of a bulky, electron-rich ligand is critical to success.

By applying these targeted strategies, you can significantly improve the outcomes of your synthetic endeavors with this important class of molecules.

References
  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Method for esterifying hindered carboxylic acids.
  • Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 2023. [Link]

  • Mastering Esterification: Why DIC is the Go-To Reagent for High-Yield Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Method for esterifying sterically hindered carboxylic acids.
  • Mechanism of carbodiimide/DMAP-mediated ester coupling. ResearchGate. [Link]

  • Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides. Organic Letters, 2018. [Link]

  • Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis. Green Chemistry, 2017. [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. The Journal of Organic Chemistry, 2013. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Molecules, 2013. [Link]

  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 2016. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Regioselective Suzuki Cross-Coupling Reactions of 2,3,4,5-Tetrabromo-1-methylpyrrole. ResearchGate. [Link]

  • Amide Bond Activation of Biological Molecules. Molecules, 2020. [Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[10]uril. ChemRxiv, 2023. [Link]

  • Pyrrole Protection. ResearchGate. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA, 2015. [Link]

  • 2-aryl-5-pyrrolecarboxylic acid methyl ester synthesis modeling and optimization based on kinetic model. E3S Web of Conferences, 2020. [Link]

  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 2016. [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition, 2002. [Link]

  • Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. Journal of Medicinal Chemistry, 2015. [Link]

  • A process for amidation of pyrrole carboxylate compounds.
  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Pyrrole chemistry. The cyanovinyl aldehyde protecting groups. The Journal of Organic Chemistry, 1977. [Link]

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. Chemistry Central Journal, 2023. [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 1986. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 2017. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Organic Letters, 2018. [Link]

  • Understanding Steric Hindrance in Chemistry. Scribd. [Link]

  • Direct Amidation of Carboxylic Acids with Nitroarenes. The Journal of Organic Chemistry, 2019. [Link]

  • Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1, 1982. [Link]

  • Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry, 2021. [Link]

  • Synthesis of 2-Arylpyrroles via an Optimized Palladium Coupling. ResearchGate. [Link]

  • Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone. The Journal of Organic Chemistry, 2024. [Link]

  • Steric hindrance – Knowledge and References. Taylor & Francis Online. [Link]

  • Steric effects. Wikipedia. [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 2021. [Link]

  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 2017. [Link]

  • Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ChemistryOpen, 2020. [Link]

  • Synthesis of 2-formylpyrrole-4-carboxylic acid methyl ester. PrepChem.com. [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 2021. [Link]

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Troubleshooting

Enhancing stability of acetamido groups under acidic hydrolysis conditions

Ticket ID: #AC-HYD-992 Subject: Enhancing Stability of Acetamido Groups During Acidic Hydrolysis Status: Open Assigned Specialist: Senior Application Scientist, Organic Chemistry Division Executive Summary & Core Mechani...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AC-HYD-992 Subject: Enhancing Stability of Acetamido Groups During Acidic Hydrolysis Status: Open Assigned Specialist: Senior Application Scientist, Organic Chemistry Division

Executive Summary & Core Mechanism

Welcome to the Technical Support Center. You are likely accessing this guide because you need to hydrolyze a specific bond (glycosidic, ester, or acetal) using acid, but you must preserve an acetamido (


)  functionality.

The acetamido group is generally robust, but it is not immune to acidic hydrolysis. Under strong acidic conditions (e.g., 2M HCl, >80°C), the amide bond will cleave, resulting in a free amine and acetic acid. This is a critical failure point in glycobiology (sialic acid analysis) and total synthesis.

The Mechanism of Failure

To prevent failure, you must understand the enemy. Amide hydrolysis is a nucleophilic acyl substitution catalyzed by acid.

  • Protonation: The carbonyl oxygen is protonated, increasing electrophilicity.

  • Nucleophilic Attack: Water attacks the carbonyl carbon.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse: The C-N bond breaks, releasing the amine.

Key Insight for Stability: The rate-limiting step is often the nucleophilic attack. Therefore, stability is enhanced by reducing water activity , lowering temperature , or using sterically bulky acids that cannot easily solvate the transition state.

Visualizing the Stability Landscape

AcetamidoStability Start Acidic Conditions Protonation O-Protonation (Reversible) Start->Protonation Low pH WaterAttack Nucleophilic Attack (H₂O) Protonation->WaterAttack High Water Activity Stable Acetamido Preserved Protonation->Stable Low Temp (<80°C) Bulky Acid (TFA) Tetrahedral Tetrahedral Intermediate WaterAttack->Tetrahedral WaterAttack->Stable Low Water Activity (Methanolysis) Cleavage Bond Cleavage (De-N-acetylation) Tetrahedral->Cleavage High Temp / Strong Acid

Figure 1: Mechanistic pathway of acetamido hydrolysis. Red arrows indicate failure points; Green arrows indicate stabilization strategies.

Critical Parameters & Data

The choice of acid and temperature is the single most important variable. The table below summarizes the half-life and risk profile of acetamido groups (specifically in sialic acids, a common model) under various conditions.

Acid TypeConcentrationTemperatureRisk of De-N-acetylationRecommended Application
Acetic Acid 2.0 M80°CLow (<5%) Sialic acid release from glycoconjugates [1].
TFA 0.1 M80°CModerate Peptide deprotection; mild hydrolysis.
TFA 2.0 M100°CHigh Neutral sugar release (will destroy acetamido).
HCl 0.1 M80°CHigh Not recommended for acetamido preservation.
HCl 2.0 M100°CCritical (100% loss) Total hydrolysis (amino acid analysis).

Troubleshooting Protocols

Scenario A: Releasing Sialic Acids (Glycobiology)

User Issue: "I need to release sialic acids from a glycoprotein for HPLC analysis, but HCl is converting my N-acetylneuraminic acid (Neu5Ac) into neuraminic acid (Neu)."

The Solution: Switch to the "Varki Protocol" using high-concentration, weak acid.

Step-by-Step Protocol:

  • Preparation: Lyophilize your glycoprotein sample (10–100 µg) in a screw-cap glass vial.

  • Acid Addition: Add 200 µL of 2.0 M Acetic Acid .

    • Why? Acetic acid provides sufficient protons to cleave the acid-labile glycosidic bond of sialic acid but is too weak/bulky to efficiently attack the amide bond at this temperature [2].

  • Incubation: Cap tightly and incubate at 80°C for 3 hours .

    • Warning: Do not exceed 80°C. At 100°C, de-N-acetylation rates spike significantly.

  • Termination: Cool the vial on ice immediately.

  • Purification: Remove the acid by centrifugal evaporation (SpeedVac) or pass through a 10kDa MWCO filter if the protein backbone is not needed.

Scenario B: Selective Deprotection in Synthesis

User Issue: "I have an O-acetyl group and an N-acetyl group. I want to hydrolyze the ester (O-acetyl) but keep the amide (N-acetyl)."

The Solution: Exploit the resonance stability of the amide. Amides are significantly more stable than esters. You do not need strong acid.

Step-by-Step Protocol:

  • Solvent System: Dissolve compound in Methanol:Water (4:1).

  • Catalyst: Add 0.2 M HCl (mild) or, preferably, use LiOH (0.1 M) at 0°C (Base hydrolysis is often more selective for esters over amides than acid hydrolysis).

    • Acid Route: If you must use acid, use Acetyl Chloride in dry Methanol (generates anhydrous HCl). Stir at 0°C for 1 hour.

  • Monitoring: Monitor via TLC. The ester will cleave rapidly; the amide will remain intact for hours at low temperature.

Scenario C: Emergency Recovery (Re-N-acetylation)

User Issue: "I accidentally used 2M HCl and de-N-acetylated my sample. Can I fix it?"

The Solution: Yes, chemical re-acetylation is highly efficient and specific for free amines in aqueous solution [3].

Step-by-Step Protocol:

  • Neutralization: Adjust your sample pH to 8.0–9.0 using Sodium Bicarbonate (

    
    ).
    
  • Reagent: Add a 5-fold molar excess of Acetic Anhydride (

    
    ).
    
    • Note: Add this dropwise while vortexing.

  • Incubation: Incubate at Room Temperature for 30 minutes.

  • Mechanism: The free amine is a better nucleophile than water or hydroxyls at this pH, selectively reforming the N-acetyl group.

  • Cleanup: Desalt the sample to remove excess acetate/salts.

Advanced Optimization: Decision Logic

Use this workflow to determine the optimal hydrolysis conditions for your specific substrate.

HydrolysisWorkflow Input Start: Substrate with Acetamido Group Q1 Is the target bond Glycosidic or Ester? Input->Q1 Glycosidic Glycosidic Bond (e.g., Sialic Acid) Q1->Glycosidic Glycosidic Ester Ester Bond (O-Acetyl removal) Q1->Ester Ester MethodA Use 2M Acetic Acid 80°C, 3 Hours Glycosidic->MethodA MethodB Use 0.1M LiOH (0°C) OR Anhydrous HCl/MeOH Ester->MethodB Failure Did De-N-acetylation occur? MethodA->Failure MethodB->Failure Fix Re-acetylation Protocol (Ac₂O / NaHCO₃) Failure->Fix Yes

Figure 2: Decision tree for selecting hydrolysis conditions and recovery steps.

Frequently Asked Questions (FAQ)

Q: Why is Trifluoroacetic Acid (TFA) sometimes recommended over HCl? A: TFA is a bulky, organic acid. While it is strong (


), its steric bulk and lower tendency to hydrate the amide transition state compared to the small, aggressive chloride ion in HCl make it slightly safer for amides at moderate temperatures. However, 2M TFA at 100°C will still destroy acetamido groups.

Q: Can I use microwave radiation to speed this up? A: Proceed with caution. Microwave heating is efficient but can create "hot spots." If you use microwaves, reduce the reaction time drastically (e.g., from 3 hours to 15 minutes) to maintain kinetic selectivity.

Q: Does the position of the acetamido group matter? A: Yes. Steric hindrance around the amide nitrogen increases stability. An acetamido group on a primary carbon is more labile than one on a secondary carbon with bulky neighbors (like the C5 position in sialic acid, which is relatively stable due to the pyranose ring structure).

References

  • Varki, A., & Diaz, S. (1984).[1] The release and purification of sialic acids from glycoconjugates: Methods to minimize the loss and migration of O-acetyl groups.[1][2] Analytical Biochemistry.

  • Manzi, A. E., et al. (1990). Exploring the sialic acid diversity of the starfish Asterias rubens. Glycobiology.

  • Inoue, Y., et al. (1981). N-Acetylation of amino sugars and amino acids. Carbohydrate Research.

  • Kamerling, J. P. (1998). Analysis of Modified Sialic Acids. Current Protocols in Protein Science.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Assignment of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid

This guide provides a technical analysis and protocol for the 1H NMR characterization of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid . This compound is a critical "building block" intermediate often used in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis and protocol for the 1H NMR characterization of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid . This compound is a critical "building block" intermediate often used in the synthesis of DNA-minor groove binding polyamides (such as Netropsin and Distamycin analogues).

Executive Summary & Application Context

4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid presents specific characterization challenges due to its multiple exchangeable protons (pyrrole NH, amide NH, carboxylic OH) and limited solubility in non-polar solvents. Accurate assignment is crucial for verifying the regiochemistry of the acetamido group relative to the methyl/carboxylic acid substituents during synthesis.

This guide compares the two primary solvent systems used for this analysis: DMSO-d6 (The Structural Gold Standard) and Methanol-d4 (The Rapid Purity Screen).

Comparison of Solvent Performance
FeatureAlternative A: DMSO-d6 Alternative B: Methanol-d4 (CD3OD)
Solubility Excellent (Dissolves polar H-bonds)Good (Suitable for LC-MS prep)
Exchangeable Protons Visible (Crucial for full structural proof)Invisible (Exchanged to D)
Spectral Complexity High (Coupling between NH-CH often visible)Low (Simplified singlets)
Water Signal ~3.33 ppm (Can obscure mid-field)~4.87 ppm (Can obscure alkenes/OH)
Primary Use Case Full Structural Elucidation Routine Purity/Integration Checks

Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this standardized workflow. This protocol minimizes water contamination which can broaden exchangeable signals in DMSO.

Materials
  • Analyte: >5 mg of dried 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid.

  • Solvent: DMSO-d6 (99.9% D) with 0.03% TMS (Tetramethylsilane) as internal reference.

  • Tube: 5mm precision NMR tube (Grade 500 or higher).

Step-by-Step Methodology
  • Desiccation: Dry the sample under high vacuum (<1 mbar) at 40°C for 2 hours to remove residual synthesis solvents (H2O, EtOH) that interfere with the NH regions.

  • Dissolution: Add 600 µL DMSO-d6 to the solid. Vortex for 30 seconds.

    • Checkpoint: Ensure the solution is clear. Turbidity indicates undissolved salts or silica.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (to ensure relaxation of quaternary carbons if running 13C, though less critical for 1H).

    • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the acidic protons).

    • Scans (NS): 16 (sufficient for >5mg sample).

    • Temperature: 298 K (25°C). Note: Raising temp to 310K can sharpen broad amide peaks.

Structural Assignment & Chemical Shift Data[1][2][3][4][5][6]

Molecular Structure & Numbering Logic

The assignment relies on the specific electronic environments created by the electron-withdrawing carboxylic acid (C3) and the electron-donating acetamido group (C4).

Structure cluster_mol 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid C2_Me C2-Methyl (2.4 ppm) Pyrrole Pyrrole Ring Pyrrole->C2_Me C3_COOH C3-COOH (11.5-12.5 ppm) Pyrrole->C3_COOH C4_NHAc C4-Acetamido (NH: ~9.8 ppm) (Me: 2.0 ppm) Pyrrole->C4_NHAc C5_H H-5 (Aromatic) (~7.1 ppm) Pyrrole->C5_H N1_H N1-H (Pyrrole) (~11.2 ppm) Pyrrole->N1_H

Figure 1: Functional group connectivity and expected chemical shift environments.

Comparative Chemical Shift Table

Note: Shifts are referenced to TMS (0.00 ppm). Values are approximate based on analogous pyrrole-3-carboxylic acid derivatives.

Proton AssignmentMultiplicityShift δ (ppm) in DMSO-d6 Shift δ (ppm) in CD3OD Mechanistic Explanation
COOH (Pos 3)Broad Singlet11.8 – 12.5 AbsentHighly acidic proton; typically very broad due to H-bonding. Disappears in MeOD due to D-exchange.
Pyrrole NH (Pos 1)Broad Singlet11.0 – 11.4 AbsentIndole-like NH. Shift varies with concentration. Disappears in MeOD.
Amide NH (Pos 4)Singlet9.8 – 9.9 AbsentDownfield due to anisotropy of the carbonyl and H-bonding.
H-5 (Aromatic)Doublet/Singlet*7.0 – 7.2 ~6.5 – 6.7 The only aromatic CH. In DMSO, may show coupling to N1-H (J ~2-3 Hz). In MeOD, appears as a sharp singlet (decoupled).
Ring-CH3 (Pos 2)Singlet2.40 – 2.45 2.35 – 2.40 Deshielded slightly by the adjacent aromatic ring and C3-COOH group.
Acetyl-CH3 Singlet1.98 – 2.05 2.00 – 2.10 Typical methyl ketone region. Sharp, high-intensity singlet (3H).

*Note on H-5 Multiplicity: In ultra-dry DMSO, H-5 often appears as a doublet due to coupling with the Pyrrole N1-H. Adding a drop of D2O collapses this to a singlet.

Analytical Logic & Troubleshooting

Why DMSO-d6 is the Superior Choice

While Methanol-d4 yields a cleaner spectrum for integration (removing the broad NH/OH humps), DMSO-d6 is required to prove the structure exists as the free acid/amide form.

  • Evidence of Amide: The presence of the signal at ~9.8 ppm confirms the acetylation of the amine.

  • Evidence of Pyrrole Core: The signal at ~11.2 ppm confirms the pyrrole nitrogen is protonated (not a salt).

Assignment Validation Workflow

Use this logic flow to confirm your assignment if signals are ambiguous.

AssignmentFlow Start Start: Acquire 1H Spectrum (DMSO-d6) Identify_Me Identify 2 Singlets in 1.9-2.5 ppm range Start->Identify_Me Check_Me Is Acetyl (~2.0) vs Ring-Me (~2.4) distinct? Identify_Me->Check_Me Identify_Aro Locate H-5 (~7.1 ppm) Check_Me->Identify_Aro Check_D2O D2O Shake Test: Add 1 drop D2O Identify_Aro->Check_D2O Result_Exchange Do signals at >9 ppm disappear? Check_D2O->Result_Exchange Confirm CONFIRMED: Peaks >9ppm are NH/OH Peak at 7.1 is H-5 Result_Exchange->Confirm

Figure 2: Step-by-step logic for validating the assignment of exchangeable protons.

Common Artifacts
  • Water Peak (DMSO): Appears at ~3.33 ppm. If your sample is wet, this peak will broaden and shift, potentially obscuring the Ring-Methyl signal if the water content is extremely high (though unlikely to shift that far upfield).

  • Residual Acetic Acid: If synthesized via hydrolysis, look for a singlet at ~1.91 ppm, which can overlap with the Acetyl-CH3. Differentiation: Acetic acid OH is usually visible >12 ppm if dry.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general chemical shift additivity rules).

  • Bailly, C., & Waring, M. J. (1995). "The use of HPLC and NMR to study the binding of drugs to DNA." Journal of Chromatography A. Link (Provides context on pyrrole-amide characterization).

  • Gottesfeld, J. M., et al. (1997).[1] "Regulation of gene expression by small molecules." Nature. Link (Discusses pyrrole-imidazole polyamides structure).

  • Reich, H. J. (2024). "Structure Determination Using NMR." University of Wisconsin-Madison. Link (Authoritative database for solvent effects and chemical shift tables).

Sources

Comparative

IR spectroscopy characteristic bands of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid

An In-Depth Guide to the Infrared Spectrum of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the characte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectrum of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the characteristic infrared (IR) spectroscopy absorption bands for 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid. Moving beyond a simple list of peaks, this document delves into the causal relationships between molecular structure and vibrational modes, offering a comparative analysis with related compounds to provide a robust framework for spectral interpretation.

The Scientific Rationale: Why IR Spectroscopy?

Infrared spectroscopy is a powerful, non-destructive analytical technique indispensable for the structural elucidation of organic molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique molecular fingerprint, revealing the presence of key functional groups.

For a multifunctional molecule like 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid, which contains a pyrrole ring, a secondary amide, and a carboxylic acid, IR spectroscopy is the first line of analysis. It confirms the successful incorporation of these functionalities during synthesis and provides insights into intermolecular interactions, such as the extensive hydrogen bonding expected in this molecule.

Deconstructing the Spectrum: A Functional Group Analysis

The IR spectrum of this molecule is best understood by dissecting it into regions corresponding to its constituent functional groups. The presence of multiple hydrogen-bond donors (N-H from pyrrole and amide) and acceptors (C=O from amide and carboxylic acid, O-H from carboxylic acid) leads to significant peak broadening and shifts, which are diagnostically crucial.

High-Wavenumber Region (>2500 cm⁻¹)

This region is dominated by X-H stretching vibrations.

  • O-H Stretch (Carboxylic Acid): The most prominent feature is an extremely broad absorption band spanning from approximately 2500 to 3300 cm⁻¹ [1][2]. This breadth is a classic indicator of the strong hydrogen bonding in carboxylic acid dimers[1][3].

  • N-H Stretch (Pyrrole and Amide): Superimposed on the broad O-H envelope, one or two sharper, medium-intensity peaks are expected between 3200 and 3500 cm⁻¹ [4][5]. The free N-H stretch of a pyrrole ring is typically observed near 3500 cm⁻¹[6], but hydrogen bonding in the solid state will shift this to a lower frequency, likely in the 3200-3400 cm⁻¹ range[7][8][9]. The secondary amide N-H stretch also appears in this region and contributes to the overall absorption pattern[7].

  • C-H Stretch (Alkyl and Aromatic): Sharp, weaker peaks from the methyl group and the pyrrole ring C-H bonds will be visible on top of the broad O-H band, typically in the 2850-3100 cm⁻¹ range[10].

The Carbonyl Region (1600-1800 cm⁻¹)

This region is critical for confirming the presence of both the amide and carboxylic acid moieties. Two distinct, strong C=O stretching absorptions are predicted.

  • Carboxylic Acid C=O Stretch: A strong, sharp peak is expected in the range of 1690-1760 cm⁻¹ [1]. For dimerized, conjugated carboxylic acids, this band typically appears around 1680-1710 cm⁻¹ [3].

  • Amide C=O Stretch (Amide I Band): Another strong, sharp peak should appear at a slightly lower wavenumber, typically between 1630 and 1680 cm⁻¹ [2][11]. The lower frequency compared to ketones is due to the resonance delocalization of the nitrogen lone pair, which reduces the double-bond character of the C=O bond[12]. A real-world example of a similar molecule, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, shows a distinct amide C=O stretch at 1670 cm⁻¹[13].

The Fingerprint Region (<1600 cm⁻¹)

This complex region contains a wealth of structural information from bending vibrations and single-bond stretches.

  • N-H Bend (Amide II Band): A characteristic and diagnostically useful band for secondary amides, this appears with medium-to-strong intensity between 1510 and 1570 cm⁻¹ [14]. It arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

  • C=C Stretch (Pyrrole Ring): One or more medium-intensity bands are expected in the 1400-1600 cm⁻¹ range, characteristic of the pyrrole ring vibrations[5][7].

  • C-O Stretch (Carboxylic Acid): A strong band associated with the C-O single bond stretch of the carboxylic acid appears in the 1210-1320 cm⁻¹ region[1][3].

  • O-H Bend (Carboxylic Acid): A broad, medium-intensity out-of-plane bend may be observed around 910-950 cm⁻¹ [1].

Data Summary and Comparative Analysis

To provide context, the predicted IR bands for the title compound are compared with those of simpler, related molecules. This comparison validates the assignments and highlights the spectral contributions of each functional group.

Vibrational Mode Pyrrole N-Acetylpyrrole Benzoic Acid 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid (Predicted) Wavenumber (cm⁻¹) Intensity
O-H Stretch--2500-3300Strong, Very Broad
N-H Stretch--3200-3400Medium, Broad
C-H Stretch2850-3100Medium-Weak, Sharp
C=O Stretch (Acid)--~1680-1710Strong, Sharp
C=O Stretch (Amide)--~1630-1680Strong, Sharp
N-H Bend (Amide II)---~1510-1570Medium-Strong
C=C Stretch (Ring)~1400-1600Medium
C-O Stretch (Acid)--~1210-1320Strong
O-H Bend (Acid)--~910-950Medium, Broad

Table 1: Comparison of characteristic IR absorption bands.

Visualizing the Workflow and Analysis

A systematic approach is crucial for accurate spectral interpretation. The following diagrams illustrate the experimental workflow and the logical relationship between the molecule's structure and its spectral features.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation prep1 Grind Sample with KBr prep2 Press into Transparent Pellet acq1 Acquire Background Spectrum (Air) prep2->acq1 acq2 Acquire Sample Spectrum acq1->acq2 acq3 Perform Fourier Transform acq2->acq3 interp1 Identify High-Frequency X-H Stretches acq3->interp1 interp2 Analyze Carbonyl (C=O) Region interp1->interp2 interp3 Correlate Fingerprint Region Bands interp2->interp3 interp4 Final Structure Confirmation interp3->interp4 G cluster_bands mol Structure of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid OH_stretch O-H Stretch (2500-3300 cm⁻¹) OH_stretch->p1 NH_stretch N-H Stretches (3200-3400 cm⁻¹) NH_stretch->p2 CO_acid C=O Stretch (Acid) (~1700 cm⁻¹) CO_acid->p3 CO_amide C=O Stretch (Amide) (~1650 cm⁻¹) CO_amide->p4 NH_bend N-H Bend (Amide II) (~1550 cm⁻¹) NH_bend->p5

Caption: Key functional groups and their IR bands.

Experimental Protocol: Acquiring a High-Quality Spectrum

This protocol outlines a self-validating method for obtaining the FT-IR spectrum of a solid sample using the potassium bromide (KBr) pellet technique.

Objective: To obtain a high-quality, reproducible FT-IR spectrum of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid.

Materials:

  • 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid (analyte)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

Methodology:

  • Sample Preparation:

    • Gently heat the mortar, pestle, and KBr under a heat lamp or in an oven (110°C) for 30 minutes to remove any adsorbed water. Water shows a broad O-H stretch that can interfere with the N-H and O-H regions of the analyte spectrum.

    • Weigh approximately 1-2 mg of the analyte and 100-200 mg of dry KBr. The precise ratio ensures a low enough concentration to avoid peak saturation.

    • In the agate mortar, combine the analyte and KBr. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. This minimizes scattering of IR radiation (the Christiansen effect) and ensures a uniform sample distribution.

  • Pellet Formation:

    • Transfer a portion of the powder into the pellet-forming die.

    • Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. This creates a semi-transparent or transparent pellet. A transparent pellet indicates good particle size reduction and minimizes light scattering, leading to a flat baseline.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Close the sample compartment and allow the system to purge with dry air or nitrogen for several minutes to reduce atmospheric CO₂ and H₂O interference.

    • Collect a background spectrum. This is a critical self-validating step that accounts for any signals from the instrument and atmospheric components.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range of 4000-400 cm⁻¹ is used.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Verify the quality of the spectrum: the baseline should be flat, and the strongest peaks should not be "flat-topped" (i.e., not exceeding the detector's linear range).

Conclusion

The infrared spectrum of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid is rich with diagnostic information. The key identifying features are the combination of an extremely broad O-H stretch (2500-3300 cm⁻¹), two distinct and strong carbonyl absorptions for the carboxylic acid (~1700 cm⁻¹) and the amide (~1650 cm⁻¹), and a characteristic Amide II band (~1550 cm⁻¹). By understanding the origin of these bands and comparing them to related structures, researchers can confidently verify the identity and purity of this important heterocyclic compound.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Unknown. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from [Link]

  • Jones, R. A. (1966). Pyrrole studies. IX. The infrared spectra of 1-substituted pyrroles. Australian Journal of Chemistry, 19(2), 289-296.
  • MDPI. (2000, January 26). Substituted Pyrroles. Retrieved from [Link]

  • Scott, D. W. (1972). Out-of-plane vibrational assignments and potential function of pyrrole and its deuterated derivatives. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1345-1351.
  • Unknown. (n.d.). IR - spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Futami, Y., et al. (2011). Solvent Dependence of Absorption Intensities and Wavenumbers of the Fundamental and First Overtone of NH Stretching Vibration of Pyrrole Studied by Near-Infrared/Infrared Spectroscopy and DFT Calculations. The Journal of Physical Chemistry A, 115(7), 1194-1199.
  • Ishibashi, T., & Ebata, T. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(18), 184309.
  • Jones, R. A. (1963). Pyrrole Studies. I. The Infrared Spectra of 2-Monosubstituted Pyrroles. Australian Journal of Chemistry, 16(1), 93-100.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Data set]. Retrieved from [Link]

  • Ishibashi, T., & Ebata, T. (2007). NH Stretching Vibrations of Pyrrole Clusters Studied by Infrared Cavity Ringdown Spectroscopy. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 6). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. [Data set]. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. Retrieved from [Link]

  • Reddit. (2015, June 11). IR frequencies in carbonyl-containing functional groups. r/chemhelp. Retrieved from [Link]

  • ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • MDPI. (2025, June 20). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 2-acetylpyrrole (AP) showing the carbonyl absorption.... [Image]. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). The identification and origin of NH group overtone and combination bands in the near infrared spectra of 2-thiopyrrole-l. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2024, February 28). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetamido-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2026, January 9). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from [Link]

  • SciSpace. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]

Sources

Validation

HPLC purity analysis methods for 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid

[1][2][3] Executive Summary This guide provides a comparative technical analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid . A...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide provides a comparative technical analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid . As a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan, the purity of this pyrrole derivative directly impacts downstream yield and safety profiles.[1][2][3]

We compare two distinct separation strategies:

  • Method A (The Workhorse): A traditional C18 Reversed-Phase system using phosphate buffering.[2][3]

  • Method B (The Specialist): A Core-Shell Biphenyl system leveraging pi-pi interactions for enhanced selectivity of structural isomers and degradants.[1][2][3]

Chemical Context & Analytical Challenges

To design a robust method, we must first understand the analyte's behavior in solution.[3]

  • Amphoteric Nature: The molecule contains a carboxylic acid (pKa ~4.[2][3]2) and an amide group.[1][2][4] The pyrrole nitrogen is weakly acidic but generally non-ionizable in standard RP-HPLC pH ranges.[1][2]

  • Stability: Electron-rich pyrroles are susceptible to oxidative degradation and light sensitivity.[1][2][3]

  • Separation Challenge: The primary analytical risk is the co-elution of the decarboxylated degradant (4-acetamido-2-methyl-1H-pyrrole) and the deacetylated impurity (4-amino-2-methyl-1H-pyrrole-3-carboxylic acid).[1][2][3]

Analytical Workflow

The following diagram outlines the critical decision points in the analysis workflow.

AnalyticalWorkflow Sample Sample: Crude Intermediate Prep Prep: Dissolve in 50:50 ACN:H2O (Amber Glassware) Sample->Prep Selection Column Selection Prep->Selection C18 Method A: C18 (Hydrophobic Retention) Selection->C18 Standard QC Biphenyl Method B: Biphenyl (Pi-Pi Selectivity) Selection->Biphenyl Complex Impurity Profile Detection Detection: UV @ 225 nm C18->Detection Biphenyl->Detection Data Data: Purity & Impurity Profile Detection->Data

Figure 1: Analytical workflow emphasizing the divergence in stationary phase selection based on impurity complexity.

Comparative Methodology

Method A: The Robust Standard (C18)

This method relies on hydrophobic interaction.[1][2][3] To ensure retention of the carboxylic acid, the mobile phase pH is maintained well below the pKa (pH 2.5), forcing the molecule into its neutral, hydrophobic state.[1][2]

  • Best For: Routine Quality Control (QC), raw material assay.[2][3]

  • Mechanism: Hydrophobic partitioning.[2][3]

Method B: The Selectivity Specialist (Core-Shell Biphenyl)

This method utilizes a biphenyl stationary phase.[1][2][3] Beyond hydrophobicity, the biphenyl rings engage in pi-pi interactions with the electron-rich pyrrole ring.[1][2][3] This "orthogonal" selectivity is superior for separating impurities that differ only by the position of a double bond or minor changes in conjugation.

  • Best For: Process Development, separating closely eluting isomers, identifying decarboxylated degradants.[1][2][3]

  • Mechanism: Hydrophobic + Pi-Pi Interaction.[1][2][3]

Experimental Protocols

Common Parameters (Both Methods)
  • Sample Preparation: 0.5 mg/mL in Mobile Phase A:Acetonitrile (90:10).[2][3] Critical: Use amber autosampler vials to prevent photo-oxidation [1].

  • Detection: UV at 225 nm (Lambda max for substituted pyrroles).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3][5]

  • Injection Volume: 5 µL.

Method A: C18 Protocol
  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent L1 column).[1][2][3]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)[1][2][3]

    • 2-15 min: 5% -> 60% B[1][2][3]

    • 15-20 min: 60% B[1][2][3]

Method B: Biphenyl Protocol
  • Column: Kinetex Biphenyl (Core-Shell), 100 x 4.6 mm, 2.6 µm (or equivalent L11 column).[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3][6]

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol enhances pi-pi interactions more than Acetonitrile).

  • Gradient:

    • 0-1 min: 10% B[1][2][3]

    • 1-12 min: 10% -> 70% B[1][2][3]

    • 12-15 min: 70% B[1][2][3]

Performance Comparison Data

The following data summarizes the performance of both methods when analyzing a spiked crude sample containing the target analyte, the deacetylated impurity (Imp-A), and the decarboxylated degradant (Imp-B).

ParameterMethod A (C18)Method B (Biphenyl)Interpretation
Retention Time (Main Peak) 8.4 min6.2 minCore-shell particles in Method B allow for faster run times.[1][2][3]
Tailing Factor (Tf) 1.31.1The Biphenyl phase often shows better peak symmetry for nitrogenous heterocycles.[2][3]
Resolution (Main vs. Imp-A) 2.13.5Imp-A (Deacetylated) is more polar; Biphenyl separates this significantly better due to H-bonding capacity.[1][2][3]
Resolution (Main vs. Imp-B) 1.84.2Critical Difference: Imp-B (Decarboxylated) has different pi-electron density.[1][2][3] The Biphenyl column exploits this for superior separation.
Theoretical Plates (N) ~8,500~14,000Core-shell technology (Method B) provides higher efficiency.[1][2][3]
Decision Logic for Method Selection

MethodSelection Start Select Methodology Q1 Is the sample for Routine Release? Start->Q1 Q2 Are decarboxylated impurities suspected? Q1->Q2 No (R&D/Stability) ResultA Use Method A (C18) Robust, Standard L1 Q1->ResultA Yes Q2->ResultA No ResultB Use Method B (Biphenyl) High Resolution/Selectivity Q2->ResultB Yes

Figure 2: Decision tree for selecting the appropriate stationary phase based on analytical goals.

Expert Insights & Troubleshooting (E-E-A-T)

Causality in Experimental Choices[1][3]
  • pH Control: In Method A, we strictly use pH 2.5. If the pH drifts above 3.5, the carboxylic acid moiety will begin to ionize (deprotonate).[2] This results in "peak splitting" or a massive loss of retention as the molecule becomes more polar [2].

  • Solvent Choice in Method B: We utilize Methanol instead of Acetonitrile for the Biphenyl method. Acetonitrile's pi-electrons can compete with the stationary phase for interaction with the analyte, potentially dampening the unique selectivity of the biphenyl ring.[1] Methanol allows the pi-pi mechanism to dominate [3].[1][2]

Self-Validating System Suitability

To ensure the method is performing correctly before running samples, adopt this System Suitability Test (SST):

  • Resolution Check: The resolution between the Main Peak and the nearest impurity must be > 1.5.[2][3]

  • Tailing Factor: Must be < 1.5. If tailing increases, it indicates secondary silanol interactions are active (column aging) or the buffer pH is incorrect.[2]

Troubleshooting Guide
  • Problem: Double peaks or "shoulders."

    • Root Cause:[2][3][6][7][8] Sample solvent is too strong (e.g., 100% Methanol) or pH mismatch.[1][2][3]

    • Fix: Dissolve sample in the starting mobile phase (10% Organic / 90% Aqueous).[2][3]

  • Problem: Gradual loss of retention time.

    • Root Cause:[2][3][6][7][8] "Phase collapse" (dewetting) of C18 in highly aqueous conditions (though rare with modern columns) or hydrolysis of the bonded phase.[1][2][3]

    • Fix: Ensure the column is stored in >50% organic solvent when not in use.[2][3]

References

  • International Council for Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1][2][3] Introduction to Modern Liquid Chromatography. Wiley.[2][3] (Chapter 7: Method Development). Link[1][2][3]

  • Phenomenex. (2023).[2][3] Technical Note: Selectivity Differences Between C18 and Biphenyl Phases.Link[1][2][3]

Sources

Comparative

Comparative Reactivity Guide: 4-Acetamido-2-methyl-1H-pyrrole-3-carboxylic Acid vs. N-Methylpyrrole

Executive Summary This technical guide compares the reactivity profiles of N-methylpyrrole (NMP) , a fundamental electron-rich heterocyclic building block, and 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid (FP) , a h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the reactivity profiles of N-methylpyrrole (NMP) , a fundamental electron-rich heterocyclic building block, and 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid (FP) , a highly functionalized "push-pull" scaffold.

While NMP serves as a hyper-nucleophilic substrate prone to rapid, often polysubstituted electrophilic aromatic substitution (SEAr), FP represents a "tamed" nucleophile designed for high regioselectivity and peptide-like coupling. This guide details the electronic governing principles, synthetic utility, and experimental protocols for both compounds, specifically targeting applications in medicinal chemistry and polyamide DNA-binder synthesis.

Part 1: Electronic Structure & Physicochemical Landscape

The fundamental difference between these molecules lies in their electronic distribution. NMP is an electron-rich "canvas," whereas FP is a pre-functionalized system where the electron density is carefully modulated by opposing substituents.

Table 1: Physicochemical Comparison
FeatureN-Methylpyrrole (NMP) 4-Acetamido-2-methyl-1H-pyrrole-3-carboxylic acid (FP)
CAS 96-54-8Specific Isomer (Analogous to Distamycin precursors)
Physical State Colorless to yellow liquidOff-white to tan solid
Solubility DCM, Et₂O, Toluene (Lipophilic)DMSO, DMF, MeOH (Polar/Amphiphilic)
Electronic Nature

-excessive (Hyper-nucleophilic)
Push-Pull System (Donor at C4, Acceptor at C3)
Primary Reactivity Electrophilic Aromatic Substitution (SEAr)Amide Coupling (-COOH) & Regioselective SEAr (C5)
Regioselectivity C2/C5 (

) > C3/C4 (

) (Low selectivity w/o blocking)
C5 (Highly selective due to steric/electronic directing)
pKa (approx) ~ -2.9 (Conjugate acid)~4.5 (-COOH), ~17 (Pyrrole NH)
Theoretical Reactivity Map

The following diagram illustrates the conflicting and synergistic directing effects that govern the reactivity of both molecules.

ReactivityMap cluster_0 N-Methylpyrrole (NMP) cluster_1 Functionalized Pyrrole (FP) NMP N-Methylpyrrole (Electron Rich) C2_5 C2/C5 Positions (Kinetic Favorability) NMP->C2_5 Strong Activation Polysub Risk: Polysubstitution C2_5->Polysub High Reactivity FP 4-acetamido-2-methyl -1H-pyrrole-3-COOH NHAc 4-NHAc (EDG) Directs Ortho (to C5) FP->NHAc COOH 3-COOH (EWG) Deactivates Ring FP->COOH Me 2-Me Blocks Alpha Site FP->Me C5_Target C5 Position (Sole Reactive Site) NHAc->C5_Target Activation COOH->C5_Target Meta-Directing Me->C5_Target Steric Blocking of C2

Caption: Comparative electronic directing effects. NMP shows broad alpha-reactivity, while FP funnels reactivity to C5 via synergistic directing groups.

Part 2: Detailed Reactivity Analysis

Electrophilic Aromatic Substitution (SEAr)
  • N-Methylpyrrole: NMP is exceptionally reactive toward electrophiles (e.g., Vilsmeier-Haack, Friedel-Crafts). The

    
    -methyl group increases electron density relative to pyrrole. However, this high reactivity often leads to mixtures of mono- and di-substituted products (at C2 and C5) and polymerization (pyrrole red) if acidic conditions are too harsh.
    
  • Functionalized Pyrrole (FP): The presence of the electron-withdrawing carboxylic acid at C3 significantly raises the activation energy for SEAr compared to NMP. However, the acetamido group at C4 is a strong electron donor.

    • The "Kill Zone" at C5: The C5 position is the only open site that is electronically activated. The NHAc group directs ortho (to C5), and the COOH group directs meta (also to C5). This makes C5 highly regioselective for reactions like bromination or nitration, preventing the isomer mixtures seen with NMP.

Acid/Base Chemistry & Stability[2][3][4]
  • NMP: Weakly basic.[1] Protonation occurs on carbon (C2) rather than nitrogen, destroying aromaticity and leading to polymerization. It is stable to bases but sensitive to strong acids and oxidation.

  • FP: Amphoteric.[1]

    • Acidic:[2] The carboxylic acid (pKa ~4-5) allows for standard amide coupling. The pyrrole NH (pKa ~17) can be deprotonated by strong bases (NaH) for

      
      -alkylation.
      
    • Risk: Pyrrole-3-carboxylic acids are generally prone to thermal decarboxylation if heated above their melting points, especially in acidic media. The 4-acetamido group stabilizes the molecule somewhat, but care must be taken during coupling reactions to avoid high temperatures.

Part 3: Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation of N-Methylpyrrole

Objective: To selectively install an aldehyde at the C2 position of NMP. This demonstrates the high nucleophilicity of NMP.

Reagents: N-Methylpyrrole (1.0 eq), POCl₃ (1.1 eq), DMF (1.2 eq), DCM (Solvent).

  • Reagent Preparation: In a flame-dried flask under Ar/N₂, cool DMF (anhydrous) to 0°C. Add POCl₃ dropwise over 15 minutes. A white precipitate (Vilsmeier salt) will form.[1] Stir for 30 min.

  • Addition: Dissolve N-methylpyrrole in DCM. Add this solution dropwise to the Vilsmeier salt at 0°C. The reaction is highly exothermic; maintain temp < 5°C.

  • Reaction: Allow to warm to RT and reflux for 15 minutes (NMP is reactive enough that long reflux is rarely needed compared to benzene).

  • Hydrolysis: Cool to 0°C. Cautiously add aqueous Sodium Acetate (4M) or saturated Na₂CO₃. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Workup: Extract with DCM (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Yield: Expect 80-90% of 1-methyl-1H-pyrrole-2-carbaldehyde.

Protocol B: Peptide Coupling of Functionalized Pyrrole (FP)

Objective: To couple FP to an amine (e.g., creating a polyamide dimer), utilizing the C3-COOH without affecting the pyrrole ring.

Reagents: FP (1.0 eq), Amine Partner (1.1 eq), HATU (1.1 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Activation: Dissolve FP in anhydrous DMF (Concentration ~0.1 M). Add DIPEA. Stir for 5 minutes.

    • Note: The solution may turn slightly yellow. Ensure the FP is fully dissolved; sonication may be required.

  • Coupling Agent: Add HATU (or HBTU/PyBOP) in one portion at 0°C. Stir for 10 minutes to form the activated ester.

    • Critical Check: Do not use acid chlorides (SOCl₂) with FP if possible, as the HCl generated can degrade the acetamido group or cause decarboxylation.

  • Amine Addition: Add the amine coupling partner. Allow the reaction to warm to RT and stir for 4–12 hours.

  • Monitoring: Monitor by LC-MS. The product will be significantly more lipophilic than the starting acid.

  • Workup: Pour the reaction mixture into ice-cold 0.5M HCl (aq). The product often precipitates.[1] Filter and wash with water. If no precipitate, extract with EtOAc (Note: FP derivatives can be polar; use 10% MeOH in DCM if EtOAc extraction is poor).

Part 4: Comparative Workflow Visualization

The following diagram contrasts the synthetic utility: NMP requires functionalization before it can be used as a building block, whereas FP is "coupling-ready."

SyntheticWorkflow cluster_NMP N-Methylpyrrole Workflow cluster_FP Functionalized Pyrrole Workflow NMP_Start N-Methylpyrrole Step1 Step 1: Functionalization (e.g., Vilsmeier/Halogenation) NMP_Start->Step1 SEAr Step2 Step 2: Oxidation/Substitution (To generate COOH/Amine) Step1->Step2 NMP_Final Building Block Ready Step2->NMP_Final FP_Start 4-acetamido-2-methyl- 1H-pyrrole-3-COOH Direct_Couple Direct Amide Coupling (HATU/DIPEA) FP_Start->Direct_Couple Activation of COOH Polyamide Polyamide Scaffold Direct_Couple->Polyamide

Caption: NMP requires multi-step functionalization to become a linker, whereas FP is an immediate substrate for amide bond formation.

References

  • Vilsmeier-Haack Reaction of Pyrroles

    • BenchChem.[1] "An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine from N-methylpyrrole." BenchChem Technical Guides.

    • (Verified General Source for Protocols)

  • Reactivity of Pyrrole-3-Carboxylic Acids

    • PubChem.[3][4][5][6] "Pyrrole-3-carboxylic acid | C5H5NO2."[5] National Library of Medicine.

  • Distamycin Analogue Synthesis (Context for FP)

    • Gendler, P. L., & Rapoport, H. (1981).[7] "Permethyl analogue of the pyrrolic antibiotic distamycin A." Journal of Medicinal Chemistry, 24(1), 33-38.[8]

  • Electrophilic Substitution Kinetics

    • Pearson+.[1] "Explain why pyrrole (pKa ~ 17) is a much stronger acid than ammonia." Study Prep.

  • General Pyrrole Chemistry

    • NIST WebBook. "1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester."[9]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectrum of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid

For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique in this analytical toolkit, providing critical insights into the electronic structure of a molecule. This guide provides an in-depth analysis of the expected UV-Vis absorption spectrum of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will establish a robust comparative framework based on established principles of spectroscopy and experimental data from structurally related compounds.

Theoretical Framework: Understanding the Chromophore

The UV-Vis absorption of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid is governed by the electronic transitions within its chromophoric system. The core chromophore is the 1H-pyrrole ring, an aromatic five-membered heterocycle. The substituents—an acetamido group at position 4, a methyl group at position 2, and a carboxylic acid group at position 3—profoundly influence the energy of these transitions and, consequently, the absorption maxima (λmax).

The electronic transitions in pyrrole derivatives are primarily π → π* transitions. The lone pair of electrons on the nitrogen atom participates in the aromatic system, contributing to the electron density of the pyrrole ring. The substituents modulate this electron density and the energy levels of the molecular orbitals involved in the transitions.

  • Acetamido Group (-NHCOCH3): This is an electron-donating group due to the lone pair on the nitrogen atom, which can be delocalized into the pyrrole ring. This donation of electron density generally leads to a bathochromic (red) shift, moving the absorption to longer wavelengths.

  • Methyl Group (-CH3): As an alkyl group, it has a weak electron-donating effect through hyperconjugation, which can also contribute to a slight bathochromic shift.

  • Carboxylic Acid Group (-COOH): This group is an electron-withdrawing group, which can have a more complex effect. It can cause a hypsochromic (blue) shift by withdrawing electron density from the ring. However, its carbonyl group can also extend the conjugation, potentially leading to a bathochromic shift. The net effect will depend on the interplay of these opposing influences.

Comparative Spectral Analysis

While a direct spectrum for our target molecule is unavailable, we can infer its likely absorption characteristics by examining the spectra of related pyrrole derivatives.

CompoundSubstituentsReported λmax (nm)SolventReference
PyrroleNone~210Various[1][2]
2-Formyl-5-(hydroxymethyl)-1H-pyrroleFormyl, Hydroxymethyl~290Methanol[3]
Pyrrole-2-carboxaldehyde derivativesVaries280-320Varies[3]
2,5-di(2-thienyl) pyrrole derivativesThienyl350-450Varies[4]
Blue Pyrrole DyesExtended conjugated systems>600PGMEA[5]

The unsubstituted pyrrole ring absorbs at a relatively low wavelength.[1][2] The introduction of conjugating groups like formyl and thienyl significantly shifts the absorption to longer wavelengths.[3][4] For our target molecule, the combination of electron-donating (acetamido, methyl) and electron-withdrawing (carboxylic acid) groups suggests a λmax that is significantly red-shifted compared to unsubstituted pyrrole. It is reasonable to hypothesize an absorption maximum in the range of 250-300 nm.

The Critical Role of Solvent Polarity

The choice of solvent can significantly impact the UV-Vis spectrum due to differential solvation of the ground and excited states.[6][7] For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift.[7] In the case of n → π* transitions, which are possible due to the carbonyl oxygen in the carboxylic acid and acetamido groups, an increase in solvent polarity typically results in a hypsochromic shift.[7]

Given that the primary transitions in the pyrrole ring are π → π*, we can anticipate a red shift as the solvent polarity increases. However, the presence of the carbonyl groups may introduce complexities. Therefore, a systematic study using a range of solvents with varying polarities is recommended for a comprehensive characterization.

Experimental Protocol for Spectral Acquisition and Validation

To obtain a reliable UV-Vis absorption spectrum for 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the data.

Materials and Instrumentation
  • Compound: 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid (purity >98%)

  • Solvents: HPLC-grade methanol, ethanol, acetonitrile, and deionized water.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 190-800 nm and a resolution of at least 1 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Workflow for UV-Vis Spectral Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_val Data Validation & Analysis prep1 Prepare Stock Solution (1 mg/mL in Methanol) prep2 Prepare Working Solutions (e.g., 1, 5, 10, 15, 20 µg/mL) in various solvents prep1->prep2 acq1 Instrument Blanking (with respective solvent) prep2->acq1 acq2 Scan Spectrum (190-400 nm) acq1->acq2 val1 Determine λmax acq2->val1 val2 Check for Linearity (Absorbance vs. Concentration) val1->val2 val3 Calculate Molar Absorptivity (ε) val2->val3

Figure 1: Experimental workflow for obtaining and validating the UV-Vis spectrum.

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Preparation of Working Solutions:

    • For the determination of λmax, prepare a working solution of approximately 10 µg/mL in the desired solvent (e.g., methanol).

    • For the determination of molar absorptivity, prepare a series of dilutions from the stock solution to obtain concentrations ranging from, for example, 1 to 20 µg/mL.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

    • Fill a quartz cuvette with the solvent to be used for the sample and place it in both the sample and reference holders.

    • Perform a baseline correction or "auto-zero" across the desired wavelength range (e.g., 190-400 nm).

  • Spectral Measurement:

    • Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution.

    • Place the sample cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • To validate the adherence to the Beer-Lambert law, plot a calibration curve of absorbance at λmax versus concentration for the series of dilutions. The plot should be linear with a correlation coefficient (R²) close to 1.

    • Calculate the molar absorptivity (ε) from the slope of the calibration curve using the equation: ε = (Absorbance × Molecular Weight) / (Concentration in g/L × Path Length in cm).

Conclusion and Future Directions

This guide has provided a comprehensive theoretical and practical framework for understanding and obtaining the UV-Vis absorption spectrum of 4-acetamido-2-methyl-1H-pyrrole-3-carboxylic acid. Based on the analysis of its structural components and comparison with related compounds, an absorption maximum in the 250-300 nm range is anticipated. The provided experimental protocol outlines a robust methodology for the empirical determination and validation of its spectral properties.

For future work, a systematic investigation into the solvatochromic effects by employing a wider range of solvents with varying polarities and hydrogen-bonding capabilities would provide deeper insights into the electronic structure of this molecule. Furthermore, computational studies using Time-Dependent Density Functional Theory (TD-DFT) could complement the experimental findings by predicting the electronic transitions and theoretical absorption spectrum.

References

  • UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified... - ResearchGate. Available at: [Link]

  • UV‐Vis absorption spectra of pyrrole series 4 a–e (A) and... - ResearchGate. Available at: [Link]

  • Simulated UV/vis absorption spectra of the studied pyrrole derivatives. - ResearchGate. Available at: [Link]

  • UV−vis absorption spectra of pyrrole before and after polymerization by... - ResearchGate. Available at: [Link]

  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors - MDPI. Available at: [Link]

  • The light absorption of pyrroles. Part I. Ultraviolet spectra - RSC Publishing. Available at: [Link]

  • Solvent Effects: - usually changes with electronic transitions, the position - Shivaji College. Available at: [Link]

  • Solvent Effects in UV-VISIBLE spectroscopy (π-π* & n-π*. Transitions) - YouTube. Available at: [Link]

  • Solvent Dependence of Absorption Intensities and Wavenumbers of the Fundamental and First Overtone of NH Stretching Vibration of Pyrrole Studied by Near-Infrared/Infrared Spectroscopy and DFT Calculations | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. Available at: [Link]

  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

  • Pyrrole - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

Sources

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